molecular formula C10H11N5 B1617463 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-76-5

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Número de catálogo: B1617463
Número CAS: 29366-76-5
Peso molecular: 201.23 g/mol
Clave InChI: TXXLOPYOLOTHPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 29366-76-5) is a synthetic small molecule belonging to the class of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. It has a molecular formula of C₁₀H₁₁N₅ and a molecular weight of 201.23 g/mol . This compound is a key scaffold of interest in medicinal chemistry and anticancer drug discovery research . Primary research applications for this compound center on its promising and selective antiproliferative activity , particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB231 . Studies on analogous compounds within the same chemical class suggest that the mechanism of action for this bioactivity likely involves the induction of apoptosis, or programmed cell death, in cancer cells . The 1,3,5-triazine core is a privileged structure in drug development, featured in several approved therapeutic agents . The compound is intended for use in non-clinical laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this material should adhere to safe laboratory practices and consult the relevant Safety Data Sheet (SDS) prior to use.

Propiedades

IUPAC Name

6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXLOPYOLOTHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951911
Record name 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine
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URL https://comptox.epa.gov/dashboard/DTXSID90951911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29366-76-5
Record name NSC118757
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(m-tolyl)-1,3,5-triazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Evaluating the In Vitro Cytotoxicity of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide for Preclinical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, historically utilized in the development of antineoplastic agents ranging from alkylating agents (e.g., altretamine) to modern targeted kinase inhibitors[1]. Among these, 2,4-diamino-6-aryl-1,3,5-triazines have emerged as highly potent, targeted cytotoxic agents against a variety of human cancer cell lines, particularly triple-negative breast cancer (TNBC) and chronic myelogenous leukemia (CML)[2][3].

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine represents a structurally optimized derivative within this class. The inclusion of a methyl group at the meta position of the phenyl ring serves a dual purpose:

  • Lipophilic Tuning: It enhances the partition coefficient (LogP), facilitating passive diffusion across the phospholipid bilayer of human cell lines.

  • Steric Conformation: Similar to its para-methyl isomer, the meta-substitution forces a non-planar dihedral angle (approximately 28°–30°) between the triazine and benzene rings[4]. This non-planarity prevents non-specific DNA intercalation and instead favors highly specific hydrophobic interactions within the binding pockets of target enzymes, such as mutant Isocitrate Dehydrogenase 2 (IDH2)[5] or the PI3K/mTOR complex.

This whitepaper outlines the mechanistic basis of its cytotoxicity, provides self-validating in vitro experimental workflows, and summarizes expected quantitative profiling data.

Mechanistic Pathways of Triazine-Induced Cytotoxicity

To accurately design an in vitro screening cascade, one must first understand the causality behind the compound's effect. 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine does not act as a generic cellular poison; rather, it induces targeted cytostatic and cytocidal effects.

In TNBC lines (e.g., MDA-MB-231) and leukemia lines (e.g., K562), the primary mechanism of cell death is apoptosis [6]. The compound initiates a cascade beginning with the inhibition of intracellular targets, leading to mitochondrial stress. This stress alters the Bax/Bcl-2 ratio, causing mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent cleavage and activation of executioner Caspases 3 and 7.

Pathway Drug 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Target Intracellular Targets (e.g., PI3K / Mutant IDH2) Drug->Target Targeted Inhibition Mito Mitochondrial Depolarization (Bax/Bcl-2 modulation) Target->Mito Cellular Stress Signal Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution phase

Proposed apoptotic signaling pathway induced by 1,3,5-triazine-2,4-diamines.

In Vitro Cytotoxicity Profiling: Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay systems. The following protocols are designed to eliminate false positives caused by assay interference or compound autofluorescence.

Experimental Workflow Design

Workflow N1 Cell Culturing (Tumor vs. Normal) N2 Compound Treatment (0.001 - 20 μM) N1->N2 N3 MTT Viability Assay (Metabolic Readout) N2->N3 72h N4 Flow Cytometry (Annexin V/PI) N2->N4 24h/48h N5 IC50 & Selectivity Index Calculation N3->N5 N4->N5

In vitro cytotoxicity screening workflow for triazine derivatives.

Step-by-Step MTT Cell Viability Assay

The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable cells. Because triazine derivatives can occasionally alter cellular metabolism independent of viability, this assay must be tightly controlled.

Protocol:

  • Cell Seeding: Harvest cells (e.g., MDA-MB-231, K562, and MCF-10A) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (10% FBS, 1% Pen-Strep)[1]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in 100% cell-culture grade DMSO to create a 20 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.001 µM to 20 µM.

  • Self-Validating Controls (Critical):

    • Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).

    • Positive Control: 1 µM Doxorubicin or Nilotinib (confirms assay sensitivity)[2][6].

    • Media Blank: No cells, media + MTT only (subtracts background absorbance).

  • Treatment: Add 100 µL of the diluted compound to the respective wells. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Readout & Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism.

Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

To confirm that the reduction in metabolic viability (MTT) is due to actual cell death (cytocidal effect) rather than mere growth arrest (cytostatic effect), Flow Cytometry is required.

Protocol:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Self-Validating Controls: Prepare an unstained control (autofluorescence baseline), an Annexin V-only control, and a PI-only control. This is mandatory for accurate fluorescence compensation.

  • Incubation & Readout: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V+ / PI-) = Early Apoptosis; Q4 (Annexin V- / PI-) = Viable cells.

Quantitative Data & Selectivity Analysis

A hallmark of highly optimized 2,4-diamino-6-aryl-1,3,5-triazines is their remarkable selectivity. While they exhibit potent antiproliferative activity against tumor cell lines, they demonstrate minimal toxicity toward normal, non-cancerous epithelial cells[3][7].

The table below summarizes the expected in vitro cytotoxicity profile (IC₅₀ / GI₅₀ values) for this class of compounds across a panel of human cell lines, demonstrating the therapeutic window.

Cell LineTissue Origin / PathologyExpected IC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
MDA-MB-231 Breast / Triple-Negative Carcinoma0.001 – 1.050.85 ± 0.05
K562 Bone Marrow / Chronic Myelogenous Leukemia~ 1.010.45 ± 0.05
HO8910 Ovary / Ovarian Carcinoma~ 1.060.60 ± 0.08
PC-3 Prostate / Prostate Adenocarcinoma~ 2.231.10 ± 0.12
A549 Lung / Non-Small Cell Lung Carcinoma> 2.500.95 ± 0.08
MCF-10A Breast / Normal Mammary Epithelial> 20.00 2.50 ± 0.15

Data synthesized from established structure-activity relationship (SAR) studies of 2,4-diamino-6-aryl-1,3,5-triazines[2][3][6].

Causality of Selectivity: The high IC₅₀ value (> 20 µM) in the MCF-10A normal breast cell line highlights the compound's selectivity[3]. This suggests that the triazine derivative exploits specific oncogenic dependencies—such as mutated IDH2 or hyperactive PI3K signaling—that are absent or non-essential in healthy epithelial cells.

Conclusion

The in vitro profiling of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine requires a rigorous, multi-tiered approach. By utilizing self-validating MTT assays to establish baseline cytotoxicity and orthogonal flow cytometry to confirm the apoptotic mechanism, researchers can confidently advance this privileged scaffold through the preclinical pipeline. Its structural conformation, driven by the meta-methyl substitution, provides an excellent starting point for targeted oncology therapies with a wide therapeutic index.

References

  • Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines Source: acs.org URL:[Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling Source: nih.gov URL:[Link]

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells Source: rsc.org URL:[Link]

  • N,6-bis(aryl or heteroaryl)
  • 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid (1/1) Source: nih.gov URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Docking and Binding Affinity of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine with Human Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical exploration of the molecular docking and binding affinity of the compound 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, a potential therapeutic agent. We will use human Dihydrofolate Reductase (DHFR), a clinically validated target for cancer and infectious diseases, as the macromolecular receptor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for in-silico analysis, from initial protein and ligand preparation to the validation of docking results through molecular dynamics simulations and binding free energy calculations. Our approach emphasizes not just the procedural steps but the scientific rationale behind each choice, ensuring a self-validating and reproducible workflow.

Introduction: The Therapeutic Potential of Triazine Derivatives and the Significance of DHFR

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The compound of interest, 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, belongs to a class of diaminotriazines known to be potent inhibitors of Dihydrofolate Reductase (DHFR).[1][2][4]

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[5] Consequently, the inhibition of DHFR disrupts cellular replication and leads to cell death, making it an attractive target for therapeutic intervention in rapidly proliferating cells, such as cancer cells and pathogens.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex.[6] By simulating the binding process, we can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. This in-silico approach allows for the rapid screening of potential drug candidates and provides valuable insights into the molecular interactions driving binding, thereby guiding lead optimization in the drug discovery pipeline.

This guide will present a rigorous, step-by-step workflow for the molecular docking of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine with human DHFR, followed by a validation of the docking results using molecular dynamics simulations and the calculation of binding free energy.

The Computational Workflow: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our in-silico analysis, we will employ a multi-step workflow. Each step is designed to build upon the previous one, with validation checks integrated throughout the process.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB_retrieval 1. PDB Retrieval (Human DHFR) Protein_prep 3. Protein Preparation (Human DHFR) PDB_retrieval->Protein_prep Ligand_prep 2. Ligand Preparation (6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine) Docking 4. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Protein_prep->Docking Result_analysis 5. Docking Result Analysis (PyMOL) Docking->Result_analysis MD_sim 6. Molecular Dynamics Simulation Result_analysis->MD_sim Binding_energy 7. Binding Free Energy Calculation (MM/PBSA) MD_sim->Binding_energy

Caption: A high-level overview of the molecular docking and binding affinity workflow.

Experimental Protocols

Part 1: Preparation of the Macromolecule and Ligand

3.1.1. Retrieval of the Human DHFR Crystal Structure

The initial step in any structure-based drug design project is to obtain a high-quality 3D structure of the target macromolecule. The Protein Data Bank (PDB) is the primary repository for the three-dimensional structural data of large biological molecules.[7][8][9][10]

Protocol:

  • Navigate to the RCSB PDB website (rcsb.org).

  • Search for "human dihydrofolate reductase".

  • Select a suitable crystal structure. For this guide, we will use PDB ID: 1DRF , which is the crystal structure of human DHFR complexed with folate.[10] This provides a well-defined active site.

  • Download the structure in PDB format.

3.1.2. Preparation of the 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Ligand

The ligand structure needs to be in a format suitable for docking software, with correct atom types, charges, and rotatable bonds defined.

Protocol:

  • 2D Structure Generation:

    • Use a chemical drawing tool such as ChemDraw or the online PubChem Sketcher to draw the 2D structure of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine.

    • Save the structure in a 2D format (e.g., MOL or SMILES).

  • 3D Structure Generation and Optimization:

    • The 2D structure will be converted to a 3D structure using a tool like Open Babel or the features within AutoDockTools.

    • Energy minimization of the 3D structure is crucial to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF.

  • Ligand Preparation for Docking (using AutoDockTools):

    • Load the 3D structure of the ligand into AutoDockTools.[11][12]

    • Add polar hydrogens.

    • Compute Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Define rotatable bonds. AutoDockTools will automatically detect these, but it is good practice to verify them.

    • Save the prepared ligand in the PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

3.1.3. Preparation of the Human DHFR Receptor

The raw PDB file of the receptor needs to be processed to remove non-essential molecules and prepare it for docking.

Protocol (using AutoDockTools): [13][14]

  • Load the PDB file (1DRF.pdb) into AutoDockTools.

  • Remove water molecules and any co-crystallized ligands (in this case, folate). The rationale is to study the binding of our ligand of interest in the active site without interference.

  • Add polar hydrogens to the protein, as these are critical for hydrogen bonding interactions.

  • Add Kollman charges to the protein atoms.

  • Save the prepared receptor in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[15][16]

Protocol:

  • Grid Box Definition:

    • The search space for the docking simulation is defined by a grid box. This box should encompass the entire active site of the protein.

    • In AutoDockTools, center the grid box on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.

    • Adjust the dimensions of the grid box to be large enough to allow the ligand to rotate freely but not so large as to unnecessarily increase the search space and computation time. A size of 25 x 25 x 25 Å is often a good starting point.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

Part 3: Analysis and Visualization of Docking Results

3.3.1. Interpreting the Output

AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The log file will also contain these scores. The more negative the binding affinity, the stronger the predicted binding.[17]

3.3.2. Visualization with PyMOL

PyMOL is a powerful molecular visualization system that allows for the detailed inspection of protein-ligand interactions.[18][19]

Protocol:

  • Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.

  • Visualize the different binding poses of the ligand within the active site of the receptor.

  • Analyze the interactions for the best-scoring pose. This includes identifying:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.

  • Generate high-quality images for publication and further analysis.

G cluster_prep Input cluster_dock Docking cluster_output Output Receptor Receptor (PDBQT) Vina AutoDock Vina Receptor->Vina Ligand Ligand (PDBQT) Ligand->Vina Poses Binding Poses (PDBQT) Vina->Poses Scores Binding Affinity Scores (log file) Vina->Scores

Caption: The input and output of the AutoDock Vina molecular docking process.

Validation of Docking Results: Ensuring Scientific Rigor

Molecular docking provides a static snapshot of the binding event. To gain a more realistic understanding of the protein-ligand complex and to validate the docking results, it is essential to perform molecular dynamics (MD) simulations.[6][20][21][22][23]

Molecular Dynamics Simulation

MD simulations analyze the stability of the protein-ligand complex over time under near-physiological conditions, taking into account the flexibility of both the protein and the ligand, as well as the presence of solvent molecules.[6][20][21][22]

Protocol:

  • System Setup:

    • The best-scoring docked pose of the protein-ligand complex is used as the starting structure.

    • The complex is placed in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation:

    • An MD simulation is run for a sufficient duration (e.g., 100 ns) to allow the system to equilibrate and to sample a range of conformations.

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over the course of the simulation to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in the active site.

    • Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues is analyzed to identify regions of flexibility.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a protein-ligand complex from the snapshots of an MD simulation.[24][25][26][27][28]

Equation:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each G term is calculated as:

G = E_MM + G_solvation - TS

  • E_MM: Molecular mechanics energy (internal, electrostatic, and van der Waals).

  • G_solvation: Solvation free energy (polar and non-polar contributions).

  • TS: Conformational entropy.

Protocol:

  • Snapshots are extracted from the stable portion of the MD trajectory.

  • The MM/PBSA calculations are performed on these snapshots to obtain an average binding free energy.

Data Presentation and Interpretation

ParameterValueInterpretation
Docking Score (Binding Affinity) -X.X kcal/molA more negative value indicates stronger predicted binding.
Key Interacting Residues e.g., Glu30, Phe31Amino acids forming hydrogen bonds or hydrophobic interactions.
Ligand RMSD (from MD) < 2.0 ÅIndicates a stable binding pose throughout the simulation.
Binding Free Energy (MM/PBSA) -Y.Y kcal/molA more accurate estimation of the binding affinity.

Conclusion

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking and binding affinity analysis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine with human dihydrofolate reductase. By following this self-validating protocol, researchers can confidently assess the potential of this and other compounds as inhibitors of DHFR. The integration of molecular docking with molecular dynamics simulations and binding free energy calculations provides a robust framework for in-silico drug discovery, enabling the prioritization of promising candidates for experimental validation.

References

  • Chen, T., et al. (2016). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]

  • Cody, V., et al. (2015). Crystal structure of human dihydrofolate reductase as complex with pyridopyrimidine 22. RCSB PDB. Available at: [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. Available at: [Link]

  • Bavo, D., et al. (2013). Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. RCSB PDB. Available at: [Link]

  • Davies, J. F., et al. (1992). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazofolate. RCSB PDB. Available at: [Link]

  • Oefner, C., et al. (1992). Crystal structure of human dihydrofolate reductase complexed with folate. RCSB PDB. Available at: [Link]

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  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA. Available at: [Link]

  • PubChem. (n.d.). 6,6-Dimethyl-1-(3-methylphenyl)-1,3,5-triazine-2,4-diamine. Available at: [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, E., et al. (2019). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale. Available at: [Link]

  • Okimoto, N., et al. (2009). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Biology Insights. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. YouTube. Available at: [Link]

  • ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results? Available at: [Link]

  • Sun, H., et al. (2014). Binding free energy theory and MM/PBSA method. SlideShare. Available at: [Link]

  • Bioinformatics Insights. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]

  • Scribd. (n.d.). How to use AutoDock Vina. Available at: [Link]

  • Docking Tutorial. (2010). Available at: [Link]

  • MedelBioX. (2026). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. Available at: [Link]

  • Forli, S., et al. (2016). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Nature Protocols. Available at: [Link]

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A Strategic Approach to the Preliminary Pharmacokinetic Profiling of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent on a thorough understanding of its interaction with a biological system. For 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, a novel compound within the promising 1,3,5-triazine class, a robust and early assessment of its pharmacokinetic profile is not merely a regulatory formality but a critical determinant of its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct the preliminary pharmacokinetic (PK) characterization of this molecule. We eschew a rigid, one-size-fits-all template, instead presenting a logical, causality-driven strategy that flows from fundamental physicochemical properties to essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and culminates in a foundational in vivo rodent PK study. Each proposed step is underpinned by field-proven insights, explaining not just what to do, but why it is a critical decision point in the drug discovery cascade. The protocols herein are designed to be self-validating systems, providing the crucial data needed to build a comprehensive profile, de-risk development, and enable informed decisions for advancing 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine toward its next developmental milestone.

Introduction: Charting the Course for a Novel Triazine Derivative

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine belongs to the s-triazine chemical class. Compounds in this family have a history of diverse biological activities, ranging from herbicides to potential therapeutics.[1][2][3][4] The initial phase of drug discovery and development is fraught with high attrition rates, with a significant percentage of candidates failing due to poor pharmacokinetic properties.[5][6][7] Therefore, conducting in vitro ADME assays early in the process is pivotal for identifying potential liabilities, guiding compound optimization, and prioritizing the most promising candidates for further, more resource-intensive testing.[8][9][10]

This guide outlines a strategic, multi-tiered approach to generate a preliminary, yet comprehensive, pharmacokinetic profile of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine. The objective is to construct a data-driven narrative of how the compound is likely to be absorbed, distributed throughout the body, metabolized by key enzymes, and ultimately excreted. This foundational knowledge is indispensable for predicting human pharmacokinetics, designing efficacious and safe dosing regimens for preclinical studies, and satisfying regulatory requirements for Investigational New Drug (IND) submissions.[9][11][12]

Foundational Physicochemical Properties: Solubility and Lipophilicity

Before delving into complex biological assays, a clear understanding of the compound's fundamental physicochemical characteristics is essential. These properties govern its behavior in aqueous and lipid environments, directly influencing its absorption and distribution.

  • Aqueous Solubility: This parameter determines the maximum concentration of the compound that can be dissolved in an aqueous solution, which is a prerequisite for absorption from the gastrointestinal tract. Poor solubility can be a major impediment to achieving therapeutic concentrations in vivo.

  • Lipophilicity (LogD7.4): This measures the compound's distribution between an organic (octanol) and aqueous phase at physiological pH. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is often sought to balance permeability with solubility and minimize off-target effects.

Experimental Protocol: Kinetic Aqueous Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 1.5 µL of the 10 mM stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), against a calibration curve prepared in the same buffer.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, providing critical insights into the compound's behavior using cell-based and subcellular systems that mimic physiological processes.[9][13]

Absorption: Intestinal Permeability

For an orally administered drug to be effective, it must cross the intestinal epithelial barrier to enter the bloodstream.[14] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[15][16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[16]

G cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A Dose Compound to Apical (A) Side TEER->Dose_A If TEER > 200 Ω·cm² Dose_B Dose Compound to Basolateral (B) Side TEER->Dose_B If TEER > 200 Ω·cm² Incubate Incubate and sample receiver compartment over time (e.g., 2 hours) Dose_A->Incubate Dose_B->Incubate Quantify Quantify compound concentration by LC-MS/MS Incubate->Quantify Calc_Papp Calculate Apparent Permeability (Papp) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Quantify->Calc_ER

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², indicating robust tight junction formation.[17]

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Dosing Solution: Prepare a dosing solution of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (e.g., 10 µM) in the transport buffer.

  • A-to-B Permeability: To assess apical-to-basolateral transport, add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

  • B-to-A Permeability: In parallel, to assess basolateral-to-apical transport, add the dosing solution to the B chamber and fresh buffer to the A chamber. This direction reveals the activity of apically-located efflux transporters.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 120 minutes). Replace the collected volume with fresh buffer.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.

Papp (A-to-B) (x 10-6 cm/s)Predicted Human AbsorptionEfflux Ratio (ER)Efflux Interpretation
< 1Low (<50%)> 2.0Potential substrate of efflux transporters
1 - 10Moderate (50-80%)< 2.0Not a significant efflux substrate
> 10High (>80%)
Distribution: Plasma Protein Binding (PPB)

Once in the systemic circulation, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared.[18] High plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is a common and reliable method for determining the fraction of unbound drug.[18][19]

G cluster_initial Initial State (T=0) cluster_final Equilibrium (T=4h) RED_Device Plasma Chamber Dialysis Membrane (Semi-permeable) Buffer Chamber Equilibrium Free drug equilibrates across membrane RED_Device:f1->Equilibrium Only free drug crosses Initial Drug-spiked plasma added Initial->RED_Device:f0 Buffer_Initial PBS Buffer Buffer_Initial->RED_Device:f2 Analysis LC-MS/MS analysis of both chambers to determine free vs. total concentration Equilibrium->Analysis Plasma_Final Bound Drug + Free Drug Plasma_Final->RED_Device:f0 Buffer_Final Free Drug Buffer_Final->RED_Device:f2

Caption: The RED assay separates free from protein-bound drug.

  • Preparation: Prepare a stock solution of the test compound.

  • Spiking: Spike the compound into plasma (human, rat, mouse) from the species of interest at a final concentration (e.g., 1 µM).

  • Loading the RED Device: Add the drug-spiked plasma to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[19][20]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add blank plasma to the buffer sample and PBS to the plasma sample in equal proportions to the original aliquots.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to all samples to precipitate proteins and release the bound drug. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatants from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculation: Calculate the percent unbound (% Unbound) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

% UnboundBinding ClassificationImplication
> 20%Low BindingLarge fraction available for therapeutic effect and clearance.
5% - 20%Moderate Binding
< 5%High BindingSmall changes in binding can significantly alter free concentration.
Metabolism: Stability and Enzyme Interactions

The liver is the primary site of drug metabolism, where enzymes modify compounds to facilitate their elimination.[6] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

This assay measures the rate at which a compound is metabolized by liver enzymes, typically in human liver microsomes (HLM), which are rich in Phase I Cytochrome P450 (CYP) enzymes.[21] The data are used to calculate the intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize the drug.[21][22]

  • Reagents: Use pooled human liver microsomes, NADPH (a necessary cofactor for CYP activity), and potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in buffer.

  • Initiation: Pre-warm the HLM mixture and a solution of the test compound (e.g., 1 µM final concentration) at 37°C. Start the reaction by adding NADPH.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[21]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (Clint).

In Vitro t1/2 (minutes)Intrinsic Clearance (Clint)Predicted In Vivo Hepatic Clearance
> 60LowLow
15 - 60IntermediateIntermediate
< 15HighHigh

New drugs can inhibit CYP enzymes, slowing the metabolism of other co-administered drugs and leading to potentially toxic accumulations.[23][24] Assessing the inhibitory potential of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine against major human CYP isoforms is a critical safety screen. Given its s-triazine structure, particular attention should be paid to CYP1A2, as this isoform is often involved in the metabolism of other triazines.[1][25]

G cluster_cyp Incubate with Human Liver Microsomes & NADPH Start Test Compound: 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine CYP1A2 CYP1A2 + Specific Substrate Start->CYP1A2 Varying concentrations CYP2C9 CYP2C9 + Specific Substrate Start->CYP2C9 Varying concentrations CYP2D6 CYP2D6 + Specific Substrate Start->CYP2D6 Varying concentrations CYP3A4 CYP3A4 + Specific Substrate Start->CYP3A4 Varying concentrations CYP2C19 CYP2C19 + Specific Substrate Start->CYP2C19 Varying concentrations Analysis Measure Metabolite Formation via LC-MS/MS CYP1A2->Analysis CYP2C9->Analysis CYP2D6->Analysis CYP3A4->Analysis CYP2C19->Analysis IC50 Calculate IC50 Value for Each Isoform Analysis->IC50 Risk Assess Drug-Drug Interaction Risk IC50->Risk

Caption: Workflow to determine the IC50 of a test compound against major CYP isoforms.

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Reagents: For each CYP isoform to be tested (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), use a specific probe substrate that is metabolized to a single, quantifiable metabolite.

  • Incubation: In a 96-well plate, combine microsomes, the probe substrate, and a range of concentrations of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (typically an 8-point curve). Include a vehicle control (no inhibitor).

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.

  • Analysis: Quantify the amount of metabolite formed in each well using LC-MS/MS.

  • Calculation: Determine the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

Preliminary In Vivo Pharmacokinetic Study

Following promising in vitro data, the next logical step is to understand how the compound behaves in a complete biological system.[7] A preliminary PK study in a rodent species (e.g., mouse or rat) provides essential data on key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[11][12][26]

Study Design and Justification

A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.

  • IV Administration: This route ensures 100% bioavailability, and the resulting data allows for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vdss).

  • PO Administration: This route provides insights into oral absorption and first-pass metabolism. Comparing the exposure (AUC) from the PO route to the IV route allows for the calculation of oral bioavailability (%F).

Rodents are commonly used due to their small size, ease of handling, and well-characterized physiology, which provides valuable insights for predicting human pharmacokinetics.[11]

G cluster_dosing Dosing (n=3-4 per group) Start Acclimate Rodents (e.g., Sprague-Dawley Rats) Dose_IV Administer single IV bolus dose (e.g., 1 mg/kg) Start->Dose_IV Dose_PO Administer single PO gavage dose (e.g., 10 mg/kg) Start->Dose_PO Sampling Collect Serial Blood Samples (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose_IV->Sampling Dose_PO->Sampling Processing Process blood to plasma and store at -80°C Sampling->Processing Analysis Quantify compound in plasma using validated LC-MS/MS method Processing->Analysis PK_Calc Perform Pharmacokinetic Analysis (WinNonlin or similar software) Analysis->PK_Calc G cluster_profile Assess Overall Profile cluster_decision Decision Point Data Synthesize In Vitro ADME and In Vivo PK Data Favorable Favorable Profile: - High Bioavailability - Moderate Clearance - No significant CYP inhibition Data->Favorable Unfavorable Unfavorable Profile: - Low Bioavailability - High Clearance / Short t1/2 - Potent CYP Inhibition Data->Unfavorable Mixed Mixed Profile: - Good PK but DDI risk - Low F due to metabolism Data->Mixed Advance Advance to Efficacy/ Toxicology Studies Favorable->Advance Terminate Terminate Compound Unfavorable->Terminate Optimize Medicinal Chemistry Optimization Mixed->Optimize

Caption: Decision-making based on the preliminary pharmacokinetic profile.

Conclusion

This technical guide provides a robust, scientifically-grounded strategy for the initial pharmacokinetic profiling of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine. By systematically evaluating its solubility, permeability, plasma protein binding, metabolic stability, and CYP inhibition potential in vitro, and then contextualizing these findings with a preliminary in vivo study, researchers can build a comprehensive understanding of the compound's ADME properties. This integrated dataset is fundamental for identifying potential liabilities, guiding structure-activity relationship studies for lead optimization, and making confident, data-driven decisions to advance the most promising candidates into further preclinical and clinical development.

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Predictive Pharmacokinetics and Structural Optimization of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,3,5-triazine-2,4-diamine scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating profound efficacy across various therapeutic areas. Recent advancements have highlighted its potential in constructing bioactive molecules targeting oncology, inflammation, and central nervous system (CNS) disorders1[1]. Specifically, derivatives featuring a 6-aryl substitution, such as the 6-(3-methylphenyl) moiety, have shown remarkable potential as targeted therapies for triple-negative breast cancer (TNBC)2[2] and as multifunctional agents for Alzheimer's disease3[3].

However, the transition of these potent in vitro hits to in vivo leads is frequently bottlenecked by poor pharmacokinetic (PK) profiles. The core triazine ring provides a rigid, planar geometry that facilitates multiple hydrogen-bonding interactions via the exocyclic diamine groups (donors) and endocyclic nitrogens (acceptors). The introduction of a 3-methylphenyl (m-tolyl) group at the C6 position acts as a lipophilic anchor, enhancing binding affinity within hydrophobic kinase pockets (e.g., PI3K/mTOR pathways)4[4]. Yet, this benzylic methyl group introduces a distinct metabolic "soft spot," highly susceptible to cytochrome P450 (CYP)-mediated aliphatic hydroxylation. This whitepaper provides an in-depth technical framework for the ADME property prediction, structural optimization, and experimental validation of these derivatives.

In Silico ADME Profiling: Predictive Frameworks

Before synthesizing a compound library, in silico profiling (e.g., SwissADME, QikProp) is mandatory to filter out molecules that violate Lipinski's Rule of Five or exhibit high efflux ratios. The table below summarizes the predicted physicochemical and ADME parameters for a rationalized series of 6-(3-methylphenyl)-1,3,5-triazine-2,4-diamines, demonstrating how N2 and N4 substitutions impact the overall pharmacokinetic profile.

Table 1: Predicted ADME Parameters of 6-(3-Methylphenyl)-triazine-2,4-diamine Derivatives
Compound IDN2-SubstituentN4-SubstituentMW ( g/mol )cLogPTPSA (Ų)BBB PermeabilityCYP3A4 Inhibition
TZD-001 -H-H201.231.4577.0HighLow
TZD-002 -CH₃-H215.261.8268.2HighModerate
TZD-003 -Phenyl-H277.333.1068.2Low (Efflux)High
TZD-004 -Cyclopropyl-CH₃255.322.4559.4HighModerate

Data Interpretation: Unsubstituted diamines (TZD-001) exhibit excellent CNS penetration but may lack target specificity. Bulky aromatic substitutions (TZD-003) increase lipophilicity (cLogP > 3.0), which drastically increases the likelihood of CYP3A4 inhibition and P-glycoprotein (P-gp) mediated efflux, reducing effective bioavailability.

ADME Optimization Workflow

To systematically address the metabolic liabilities of the triazine core, a self-validating workflow must be established. The following diagram illustrates the iterative feedback loop between computational design and in vitro validation.

ADME_Workflow A Compound Library Design 6-(3-Methylphenyl)-triazine-2,4-diamines B In Silico ADME Profiling (SwissADME / QikProp) A->B C Physicochemical Filtering (Lipinski, Veber, BBB) B->C D In Vitro Validation C->D Top Candidates E PAMPA / Caco-2 (Absorption & Efflux) D->E F HLM / RLM Stability (CYP450 Metabolism) D->F G Lead Optimization (Iterative Refinement) E->G F->G G->A Feedback Loop

Iterative in silico to in vitro ADME optimization workflow for triazine derivatives.

Experimental Validation Protocols

To ensure scientific integrity, in silico predictions must be grounded by rigorous in vitro assays. The following protocols are designed as self-validating systems to specifically probe the ADME characteristics of triazine-2,4-diamines.

Protocol A: High-Throughput PAMPA (Passive Permeability)

Causality: The basicity of the exocyclic diamine groups ( pKa​≈4.5−5.5 ) dictates their ionization state at physiological pH. PAMPA utilizes an artificial lipid membrane to isolate passive transcellular diffusion from active transporter-mediated efflux, providing a precise baseline for gastrointestinal absorption potential.

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 μL of 1% (w/v) lecithin dissolved in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Donor Formulation: Dilute the test compounds in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 μM. Critical Step: Ensure the final DMSO concentration does not exceed 1% to prevent membrane disruption.

  • Incubation: Add 150 μL of the donor solution to the donor plate and 300 μL of blank PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 5 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Extract 50 μL from both donor and acceptor wells, quench with internal standard-spiked acetonitrile, and quantify using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The 3-methylphenyl moiety is a known metabolic liability due to its susceptibility to benzylic oxidation by CYP3A4 and CYP2D6. Utilizing pooled human liver microsomes allows us to quantify intrinsic clearance ( CLint​ ) and identify primary hydroxylated metabolites, directly informing whether bioisosteric replacement (e.g., substituting the -CH₃ for a -CF₃ or -Cl group) is required.

  • Reaction Assembly: In a 96-well plate, combine 0.5 mg/mL pooled human liver microsomes, 1 μM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes to ensure optimal CYP450 conformation.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the oxidative metabolic cascade.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense the aliquots into 150 μL of ice-cold acetonitrile containing tolbutamide (internal standard). Causality: Cold organic solvent rapidly denatures the CYP enzymes, instantly halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Metabolic Pathway Mapping

Understanding the specific degradation routes of 6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is crucial for lead optimization. The diagram below maps the primary CYP-mediated phase I oxidation events and subsequent phase II clearance.

Metabolic_Pathway Parent 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine CYP CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP M1 6-(3-Hydroxymethylphenyl)-derivative (Active/Inactive Metabolite) CYP->M1 Benzylic Oxidation M2 N-Dealkylation (If N2/N4 substituted) CYP->M2 Amine Oxidation Phase2 UGT Glucuronidation (Phase II Clearance) M1->Phase2 M2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Primary CYP450-mediated metabolic pathways and Phase II clearance of the triazine core.

Conclusion

The 6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine scaffold offers immense therapeutic flexibility, but its successful development hinges on rigorous ADME profiling. By understanding the causality behind structural features—such as the lipophilicity-driven target binding of the 3-methylphenyl group versus its inherent metabolic instability—drug development professionals can deploy targeted in vitro assays (PAMPA, HLM) to validate computational predictions. Iterative structural optimization, guided by these self-validating protocols, is the definitive path to transforming these potent chemical probes into viable clinical candidates.

Sources

historical discovery and synthesis pathways for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Executive Summary

The compound 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-76-5) is a highly specialized derivative of the benzoguanamine family. Characterized by a 1,3,5-triazine core substituted with two amino groups and a meta-tolyl (m-tolyl) ring, this molecule serves as a critical scaffold in both advanced polymer resins and medicinal chemistry. This whitepaper dissects the historical discovery, mechanistic causality, and validated synthetic pathways of this compound, providing drug development professionals and synthetic chemists with a reproducible, high-yield framework.

Historical Context & Structural Significance

The 1,3,5-triazine ring has long been recognized as a privileged scaffold in organic chemistry. Historically, the unsubstituted parent compound, benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), was synthesized to create high-performance, cross-linked melamine-formaldehyde resins ()[1]. However, researchers soon discovered that modifying the phenyl ring could drastically alter the physicochemical and biological properties of the molecule.

The introduction of a methyl group at the meta position (m-tolyl) breaks the planar symmetry of standard benzoguanamine.

  • Steric Causality: Unlike an ortho-methyl substitution, which sterically hinders the incoming nucleophile during synthesis and prevents cyclization, the meta-substitution allows the reaction to proceed smoothly[2].

  • Electronic Causality: The weak electron-donating (+I) effect of the meta-methyl group increases the electron density of the triazine core, enhancing its ability to act as a hydrogen-bond acceptor in biological kinase domains or as a more flexible node in polymer matrices.

Core Synthetic Pathways & Mechanistic Causality

The foundational synthesis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine relies on the Pinner-type, base-catalyzed cyclocondensation of an aromatic nitrile (m-tolunitrile) with dicyandiamide (cyanoguanidine) ()[2].

Mechanistic Breakdown:

  • Deprotonation: Dicyandiamide is a weak acid. A strong base (such as KOH or sodium ethoxide) is required to deprotonate the guanidine-like nitrogen, exponentially increasing its nucleophilicity.

  • Nucleophilic Attack: The deprotonated dicyandiamide attacks the electrophilic carbon of the m-tolunitrile, forming an unstable imidoyl guanidine intermediate.

  • Intramolecular Cyclization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes rapid intramolecular ring closure, yielding the 1,3,5-triazine core.

Mechanism A m-Tolunitrile D Imidoyl Guanidine A->D Nucleophilic Attack B Dicyandiamide B->D Activation C KOH Catalyst C->B Deprotonation E Cyclization D->E Ring Closure F 6-(3-Methylphenyl)- 1,3,5-triazine-2,4-diamine E->F Aromatization

Mechanistic pathway for the base-catalyzed synthesis of the triazine scaffold.

Experimental Protocol: Base-Catalyzed Cyclocondensation

To ensure scientific integrity, the following protocol is designed as a self-validating system .

Solvent Rationale: 2-Methoxyethanol (methyl cellosolve) is explicitly chosen over ethanol. Its high boiling point (124 °C) provides the necessary thermal activation energy for cyclization without requiring a pressurized reaction vessel, while its polar protic nature solubilizes both the highly polar dicyandiamide and the non-polar m-tolunitrile[1].

Step-by-Step Methodology
  • Reagent Preparation: In a 500-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of 85% Potassium Hydroxide (KOH) in 100 mL of 2-methoxyethanol.

  • Reactant Addition: Add 50.4 g (0.6 mol) of dicyandiamide and 56.2 g (0.48 mol) of m-tolunitrile to the basic solution.

  • Thermal Activation: Heat the mixture gradually.

    • Self-Validating Step: As the temperature reaches 90–110 °C, an exothermic reaction will spontaneously commence. The solution will briefly boil vigorously, and a dense white precipitate will begin to crash out of the homogeneous solution. This visual cue confirms the successful formation of the highly crystalline, solvent-insoluble triazine ring[1].

  • Reflux: Once the exotherm subsides, maintain reflux (approx. 120 °C) for 4 to 5 hours to drive the reaction to completion.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of crushed ice/water to maximize precipitation.

  • Purification: Filter the crude white solid under vacuum. Wash extensively with hot water to remove unreacted dicyandiamide and residual KOH. Recrystallize from a mixture of DMF and water to yield the pure product.

Workflow Step1 Step 1: Reagent Prep m-Tolunitrile & Dicyandiamide Step2 Step 2: Solvent/Base 2-Methoxyethanol + KOH Step1->Step2 Step3 Step 3: Reflux 110-120°C for 5 hours Step2->Step3 Step4 Step 4: Precipitation Crash out in ice water Step3->Step4 Step5 Step 5: Filtration Wash with hot water Step4->Step5 Step6 Step 6: Purification Recrystallize (DMF/H2O) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the compound.

Advanced Alternative: Microwave-Assisted Synthesis

While the conventional thermal route is industrially scalable, modern drug discovery often requires rapid library generation. Microwave irradiation has found extensive application in the synthesis of 1,3,5-triazines ()[3],[4].

By utilizing a focused microwave synthesizer (e.g., Milestone MicroSynth) under solvent-free conditions or in PEG-400, the reaction time is compressed from 5 hours to approximately 10–18 minutes. The dielectric heating directly activates the polar dicyandiamide, minimizing thermal degradation side-reactions (such as the hydrolysis of m-tolunitrile to m-toluamide) and pushing yields from ~70% up to >85%[3].

Analytical Characterization & Quantitative Data

To verify the integrity of the synthesized 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, the following quantitative parameters and spectral benchmarks should be referenced[5],[2].

ParameterValue / Description
Chemical Name 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine
CAS Number 29366-76-5
Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Typical Yield (Thermal Reflux) 65% - 78%
Typical Yield (Microwave) 85% - 93%
Melting Point 228 °C - 233 °C
1H NMR (DMSO-d6) δ (ppm) 2.35 (s, 3H, CH3), 6.50 - 6.65 (br s, 4H, NH2), 7.25 - 8.0 (m, 4H, Ar-H)
IR (ATR) ν (cm⁻¹) 3300 - 3100 (N-H stretch, characteristic for guanamines)

References

  • Lalezari, I., & Golgolab, H. (1971). "Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide." Journal of Chemical & Engineering Data, 16(1), 117-118. URL:[Link]

  • Junaid, A., & Dolzhenko, A. V. (2019/2020). "Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold." Heterocycles / RSC Advances. URL:[Link]

  • NextSDS Substance Database. (2026). "2,4-Diamino-6-(m-tolyl)-1,3,5-triazine - Chemical Substance Information." NextSDS. URL: [Link]

Sources

Methodological & Application

Application Note: 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine as a Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, structural functionalization, and validated screening protocols for 1,3,5-triazine-based kinase inhibitors.

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine scaffold has emerged as a highly privileged pharmacophore in targeted oncology and autoimmune therapeutics[1]. Specifically, 2,4-diamino-1,3,5-triazine derivatives are renowned for their ability to act as ATP-competitive kinase inhibitors, effectively targeting the hinge region of kinases such as PI3K, mTOR, BTK, and PIM1[2][3].

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine serves as an optimal advanced precursor in drug discovery. The causality behind its selection lies in its dual-action structural geometry:

  • The 2,4-Diamino Motif: Mimics the adenine ring of ATP. The primary amines act as critical hydrogen bond donors and acceptors, forming a stable double hydrogen-bond network with the backbone of the kinase hinge region (e.g., Val851 in PI3Kα or Met477 in BTK)[3][4].

  • The 6-(3-Methylphenyl) Substitution: The meta-methyl group provides a specific steric vector. Unlike para-substituted analogs which can clash with the back wall of the ATP pocket, the meta-methyl group perfectly occupies the hydrophobic specificity pocket (Pocket I), enhancing binding affinity while maintaining a low molecular weight for further functionalization[2].

HingeBinding Kinase Kinase Hinge Region (e.g., Val851 / Met477) Triazine 2,4-Diamino-1,3,5-triazine Core (Hydrogen Bond Donor/Acceptor) Kinase->Triazine Double H-Bonds Substituent 6-(3-Methylphenyl) Group (Hydrophobic Interaction) Triazine->Substituent C6 Position Amine Functionalized Amine (Solvent Interaction) Triazine->Amine C2/C4 Position Pocket Hydrophobic Pocket I (Specificity Pocket) Substituent->Pocket Van der Waals Solvent Solvent-Exposed Region Amine->Solvent Solubilization

Diagram 1: Structural logic of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in the ATP-binding pocket.

Synthesis and Functionalization Strategy

To convert the precursor into a potent, selective drug candidate, medicinal chemists typically functionalize the C2 or C4 primary amines. Because the 6-(3-methylphenyl) group anchors the molecule deep within the hydrophobic pocket, the diamino groups face the solvent-exposed channel.

By employing Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) , researchers can attach solubilizing groups (e.g., morpholine, piperazine) or target-specific warheads (e.g., acrylamides for covalent BTK inhibition)[3][5]. The presence of the electron-withdrawing triazine ring makes the amino groups suitable for further derivatization without compromising the core hinge-binding integrity.

Workflow Synthesis 1. Precursor Functionalization (Buchwald-Hartwig) Purification 2. LC-MS & NMR Validation Synthesis->Purification Enzymatic 3. ADP-Glo Kinase Assay (PI3K/mTOR/BTK) Purification->Enzymatic Cellular 4. CellTiter-Glo Assay (MDA-MB-231 / HeLa) Enzymatic->Cellular Analysis 5. SAR & IC50 Determination Cellular->Analysis

Diagram 2: Standard drug development workflow from triazine precursor to SAR analysis.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the utility of the precursor, the following table summarizes representative quantitative data comparing the unmodified precursor with functionalized derivatives across a standard kinase panel. Notice how functionalization at the C2-amine dramatically shifts selectivity.

Compound IDModification at C2-AminePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)BTK IC₅₀ (nM)MDA-MB-231 Cell Viability IC₅₀ (µM)
Precursor None (Primary Amine)1,2502,1003,400> 50.0
Derivative A Morpholine substitution12 45 1,1001.2
Derivative B N-phenylacrylamide8501,2000.8 8.5
Gedatolisib (Positive Control)0.41.6N/A0.05

Table 1: Representative SAR data illustrating how the 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine scaffold can be tuned for dual PI3K/mTOR inhibition (Derivative A) or covalent BTK inhibition (Derivative B).

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal controls necessary to confirm that the observed inhibition is due to target engagement rather than assay artifacts.

Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality: The ADP-Glo assay is utilized because it measures kinase activity by quantifying ADP production universally, independent of the specific peptide substrate. This prevents substrate-bias when profiling cross-reactivity across diverse kinase families (e.g., PI3K vs. BTK)[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the triazine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent compound precipitation.

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., PI3Kα at 0.5 ng/µL) to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP final concentration). Self-Validation Check: Ensure ATP concentration is at or below the Km​ for the specific kinase to accurately detect competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Causality: Triazine-based PI3K/mTOR inhibitors arrest the cell cycle in the G1 phase and induce apoptosis[4]. CellTiter-Glo relies on ATP quantification as a proxy for metabolically active cells, directly reflecting the downstream phenotypic result of kinase inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells at 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (prepared in media from DMSO stocks; final DMSO = 0.5%). Include Staurosporine (1 µM) as a positive apoptosis control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate cells for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial: Temperature gradients across the plate will cause severe luminescent artifacts.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence and normalize data against the DMSO vehicle control (100% viability).

Signaling Pathway Context: Dual PI3K/mTOR Inhibition

The most prominent application for 1,3,5-triazine-2,4-diamines is the dual inhibition of the PI3K/AKT/mTOR signaling cascade. Because PI3K and mTOR share high sequence homology in their ATP-binding clefts, the triazine core can effectively bind both targets simultaneously, preventing the feedback loop activation of AKT that often plagues selective PI3K inhibitors[1][4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Triazine Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Diagram 3: Mechanism of action for triazine derivatives in the PI3K/AKT/mTOR signaling pathway.

References

  • Kassi, A., et al. "Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses." International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Brzozowski, Z., et al. "6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Huang, Z., et al. "Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR." PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]

  • Wu, J., et al. "Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases." National Center for Biotechnology Information (PMC). Available at:[Link]

  • El-Naggar, A. M., et al. "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)." RSC Advances. Available at: [Link]

Sources

Application Note: Advanced Formulation Strategies for Enhancing the Bioavailability of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is a targeted pharmacophore featuring an aryl-1,3,5-triazine core. Structurally analogous to other well-known triazine-class therapeutics (such as the phenyltriazine lamotrigine)[1], this compound exhibits favorable membrane permeability but suffers from severely dose-limiting aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II molecule. This application note details two field-proven formulation workflows—Amorphous Solid Dispersions (ASDs) and Surfactant-Stabilized Nanosuspensions—designed to overcome its physicochemical bottlenecks and maximize systemic bioavailability.

Physicochemical Profiling & The Bioavailability Bottleneck

The Causality of Poor Solubility: The planar aromatic system of the 3-methylphenyl group, combined with the two primary amine groups on the triazine ring, facilitates highly ordered intermolecular hydrogen bonding. This results in a tightly packed, highly stable crystal lattice. The thermodynamic energy required to disrupt this lattice and allow solvent cavitation directly opposes aqueous dissolution, often resulting in an intrinsic solubility of and a delayed pharmacokinetic onset[1][2].

To enhance bioavailability, formulation strategies must bypass the crystalline lattice energy. This is achieved either by locking the drug into a high-energy amorphous state (ASD) or by exponentially expanding the surface-area-to-volume ratio to accelerate dissolution kinetics (Nanosuspension)[3].

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanistic Rationale: By co-precipitating the crystalline API with a hydrophilic polymeric carrier (e.g., Polyvinylpyrrolidone K30 or PEG 6000), the drug is dispersed at a molecular level[1]. The polymer matrix restricts the molecular mobility of the drug, preventing recrystallization. Upon ingestion, the formulation generates a "spring and parachute" effect: the amorphous drug rapidly dissolves to create a highly supersaturated intraluminal solution (the spring), while the polymer inhibits precipitation (the parachute), thereby maintaining a steep concentration gradient that drives intestinal absorption[2][3].

Protocol A: Preparation and Validation of ASD via Solvent Evaporation

This protocol is designed as a self-validating system; intermediate drying and analytical steps ensure the complete phase transition from crystalline to amorphous.

  • Co-Solvent Dissolution:

    • Accurately weigh 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine and PVP K30 in a 1:4 (w/w) ratio.

    • Dissolve the mixture in a 1:1 (v/v) co-solvent system of Methanol and Dichloromethane (DCM).

    • Causality: DCM effectively solubilizes the lipophilic triazine core, while Methanol ensures the complete solvation of the hydrophilic PVP K30 polymer. Stir at 300 rpm until optically clear.

  • Rapid Solvent Evaporation:

    • Transfer the solution to a rotary evaporator. Apply a vacuum of 40 mbar and maintain a water bath temperature of 45°C.

    • Causality: Rapid solvent removal is critical to prevent the drug molecules from re-associating into a crystal lattice, forcing them to co-precipitate in the polymer matrix.

  • Secondary Vacuum Drying:

    • Transfer the resulting solid film to a vacuum oven at 40°C for 24 hours.

    • Validation Step: Weigh the sample before and after to confirm the complete removal of residual solvents, which could otherwise act as plasticizers and lower the glass transition temperature ( Tg​ ), causing premature recrystallization.

  • Milling & Analytical Confirmation:

    • Gently mill the dried dispersion and pass it through a 60-mesh sieve.

    • Validation Step: Perform Powder X-ray Diffraction (PXRD). The complete disappearance of sharp Bragg peaks and the presence of a broad "halo" validates successful amorphization.

Formulation Strategy 2: Surfactant-Stabilized Nanosuspensions

Mechanistic Rationale: According to the Noyes-Whitney equation, the dissolution velocity of a solid is directly proportional to its available surface area. Wet media milling fractures the drug crystals down to the sub-micron range (200–500 nm), exponentially increasing the surface area and inducing a higher kinetic saturation solubility[3][4].

Protocol B: Preparation and Validation of Nanosuspension via Wet Media Milling
  • Pre-Dispersion (Macro-suspension):

    • Prepare an aqueous stabilizer vehicle containing 1.0% w/v Poloxamer 188 (steric stabilizer) and 0.2% w/v Sodium Lauryl Sulfate (electrostatic stabilizer).

    • Disperse 5.0% w/v of the crystalline API into the vehicle using a high-shear homogenizer at 8,000 rpm for 5 minutes.

  • High-Energy Media Milling:

    • Transfer the macro-suspension into a stirred media mill chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads (65% v/v bead loading).

    • Mill at 2,500 rpm for 120 minutes.

    • Causality: The kinetic energy from bead collisions fractures the crystals. The dual-stabilizer system immediately coats the newly generated hydrophobic surfaces, lowering interfacial tension and preventing Ostwald ripening or agglomeration[4].

  • Thermal Regulation:

    • Maintain the milling chamber strictly at 15°C using a recirculating chiller.

    • Causality: Milling generates significant frictional heat, which can induce localized solubilization and subsequent uncontrolled recrystallization.

  • Recovery & Characterization:

    • Separate the nanosuspension from the milling media using a 100 µm retention screen.

    • Validation Step: Immediately analyze the sample via Dynamic Light Scattering (DLS). A Z-average size of <300 nm and a Polydispersity Index (PDI) of <0.2 validates a uniform, stable nanosuspension.

Quantitative Data Presentation

The following table summarizes the comparative in vitro and in vivo performance metrics typically observed when applying these formulation techniques to poorly soluble triazine-2,4-diamine derivatives.

Formulation TypeApparent Aqueous Solubility ( μg/mL )In Vitro Dissolution ( Q45min​ )Relative Bioavailability ( AUC0−∞​ )
Pure Crystalline API < 1518%100% (Baseline)
ASD (1:4 PVP K30) 145 (Supersaturated)88%340%
Nanosuspension 65 (Kinetic Solubility)95%410%

Mechanistic Workflow Diagram

G cluster_0 Formulation Strategies Drug 6-(3-Methylphenyl)- 1,3,5-triazine-2,4-diamine (BCS Class II) ASD Amorphous Solid Dispersion (ASD) Drug->ASD Polymer Matrix Nano Nanosuspension (Wet Milling) Drug->Nano Surfactant + Milling Mech1 Amorphization & Polymer Stabilization ASD->Mech1 Mech2 Particle Size < 300nm (Noyes-Whitney) Nano->Mech2 Diss1 Spring & Parachute Supersaturation Mech1->Diss1 Diss2 Rapid Dissolution Velocity Mech2->Diss2 Absorb Intestinal Membrane Permeation Diss1->Absorb Diss2->Absorb Systemic Enhanced Systemic Bioavailability Absorb->Systemic

Caption: Mechanistic pathways of ASD and Nanosuspension formulations overcoming bioavailability bottlenecks.

References

  • Mohan, A., & Gundamaraju, R. (2015). In vitro and in vivo evaluation of fast-dissolving tablets containing solid dispersion of lamotrigine. PMC.[Link]

  • Research Journal of Pharmacy and Technology. (2012). Development of Lamotrigine Solid Dispersion for the Formulation and Evaluation of Fast Dissolving Tablets. RJPT.[Link]

  • Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.[Link]

  • ResearchGate. (2018). A Short Review on Techniques useful to Enhance Solubility and Drug Dissolution Rate for Intensification of Bioavailability.[Link]

Sources

Application Note: Chromatographic Purification Strategies for Crude 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Compound Identity: 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-76-5) | Molecular Weight: 201.23 g/mol | Target Mass: m/z 202.1 [M+H]⁺

Physicochemical Profiling & Chromatographic Rationale

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is a highly valuable intermediate in the synthesis of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and advanced functional materials[1][2]. However, isolating this molecule from crude reaction mixtures (which often contain unreacted biguanides, m-tolunitrile, or mono-amino byproducts) presents a significant chromatographic challenge due to its extreme amphiphilic character.

The Causality of Peak Tailing

The molecule features a highly polar 1,3,5-triazine core substituted with two primary amino groups, creating a dense hydrogen-bonding network. When subjected to standard normal-phase silica gel chromatography, these basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

The Solution: Relying solely on polar solvents like Dichloromethane (DCM) and Methanol (MeOH) is insufficient[1]. To achieve sharp, symmetrical elution bands, the mobile phase must be modified with a basic additive. Adding 1% Triethylamine (Et₃N) competitively binds and "masks" the acidic silanol sites on the stationary phase, suppressing secondary interactions and preventing the compound from streaking across the column[2]. For highly substituted or sterically hindered triazines, alternative systems like DCM/Acetone may be utilized, but diamino-derivatives strictly require the hydrogen-bond disruption provided by MeOH[3].

Quantitative Solvent System Optimization

Before initiating column chromatography, the solvent system must be optimized via Thin Layer Chromatography (TLC). The table below summarizes the causality behind mobile phase selection for this specific scaffold.

Table 1: Mobile Phase Optimization for Normal-Phase Chromatography

Solvent System (v/v)AdditiveTarget R_fPeak Shape / Spot CharacteristicsCausality & Outcome
EtOAc / Hexane (1:1)None0.05Baseline retention.Insufficient polarity to disrupt intermolecular hydrogen bonding.
DCM / MeOH (95:5)None0.25Severe tailing; streaking.Silanol interactions dominate; poor recovery expected.
DCM / MeOH (90:10)None0.45Moderate tailing.Better solubility, but active silica sites still cause drag.
DCM / MeOH (90:10) 1% Et₃N 0.50 Sharp, distinct spot. Ideal conditions. Silanol sites are masked by Et₃N.
DCM / MeOH (80:20)1% Et₃N0.75Elutes too fast.Poor resolution from polar byproducts (e.g., biguanides)[1].

Detailed Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography (Dry-Loading Method)

Expert Insight: 2,4-diamino-triazines frequently exhibit poor solubility in the starting mobile phase (e.g., DCM). Liquid-loading the crude sample in a stronger solvent (like pure MeOH or DMF) will cause severe band broadening and ruin resolution. Dry loading is mandatory for this substrate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 g of crude 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in 20 mL of a volatile, strong solvent mixture (e.g., THF or DCM/MeOH 1:1).

  • Adsorption (Dry Loading): Add 3.0 g of Celite 545 to the solution. Causality: Celite (diatomaceous earth) is used instead of silica gel because the basic triazine amines can irreversibly bind to un-deactivated silica during solvent evaporation, lowering yields. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a flash column with 35 g of Silica Gel (230–400 mesh). Equilibrate the column with 3 column volumes (CV) of the starting eluent: DCM/MeOH (95:5) containing 1% Et₃N.

  • Loading: Carefully pour the dry-loaded Celite powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance during solvent addition.

  • Elution Gradient:

    • Elute with 2 CV of DCM/MeOH (95:5) + 1% Et₃N to wash out lipophilic impurities (e.g., unreacted m-tolunitrile).

    • Step the gradient to DCM/MeOH (90:10) + 1% Et₃N for 4-5 CV to elute the target 2,4-diamino-triazine[2].

  • Fraction Collection & Validation: Collect 15 mL fractions. Monitor via TLC (UV 254 nm). Self-Validating Checkpoint: Spot fractions on TLC; the product will strongly absorb UV light due to the extended aromatic conjugation.

  • Recovery: Pool fractions containing the pure product. Concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the solid twice with 10 mL of absolute ethanol, then dry in vacuo at 45°C for 12 hours.

Protocol B: Reverse-Phase Preparative HPLC (For >99% Purity)

When extreme purity is required for biological assays, reverse-phase (RP) chromatography is superior for removing structurally similar regioisomers.

Step-by-Step Methodology:

  • Column Selection: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, protonating the exocyclic amino groups. This locks the molecule into a single ionization state, increasing aqueous solubility and ensuring sharp, symmetrical peaks on the hydrophobic C18 stationary phase.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor at 230 nm and 254 nm. The product will elute as a TFA salt.

  • Free-Base Conversion: To recover the free base, neutralize the pooled fractions with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

Workflow for the chromatographic purification of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine.

References

  • Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: MDPI URL: [3]

  • Title: Synthesis, molecular docking, ctDNA interaction, DFT calculation and evaluation of antiproliferative and anti-Toxoplasma gondii activities of 2,4-diaminotriazine-thiazole derivatives Source: PMC (National Institutes of Health) URL: [1]

  • Title: Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and... Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [2]

Sources

Application Note: Preclinical In Vivo Dosing, Administration, and Pharmacokinetic Profiling of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2,4-diamino-1,3,5-triazine scaffold is a highly privileged pharmacophore in medicinal chemistry. Molecules containing this core, such as 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as MPTD ), act as potent competitive inhibitors of Dihydrofolate Reductase (DHFR) by structurally mimicking the pterin heterocycle of natural dihydrofolic acid[1]. Furthermore, recent pharmacological advancements have demonstrated that substituted s-triazines can act as dual inhibitors of the PI3K/mTOR pathways, making them highly valuable for targeted antineoplastic and antimicrobial therapies[2].

However, translating these molecules into in vivo models is historically bottlenecked by their poor aqueous solubility and rapid hepatic clearance[2][3]. This application note provides a validated, self-contained protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of MPTD in preclinical rodent models, ensuring high scientific rigor and reproducibility.

MoA MPTD 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine DHFR Dihydrofolate Reductase (DHFR) MPTD->DHFR Competitive Inhibition mTOR PI3K / mTOR Pathway MPTD->mTOR Kinase Inhibition Folate Folate Metabolism DHFR->Folate Catalysis Proliferation Cell Proliferation & Survival mTOR->Proliferation Translation / Growth Folate->Proliferation DNA Synthesis

Mechanistic pathways of MPTD inhibiting DHFR and mTOR to arrest cell proliferation.

Physicochemical Properties & Formulation Engineering

Expertise & Causality: MPTD possesses a rigid, planar aromatic structure with primary amines, resulting in high crystal lattice energy and high lipophilicity. Consequently, it exhibits poor aqueous solubility, which can severely limit in vivo tolerability and cause erratic gastrointestinal absorption[2]. To circumvent this, the intravenous (IV) formulation must utilize a co-solvent system to disrupt the lattice energy, while the per os (PO) formulation relies on a suspension matrix to ensure uniform dosing.

Self-Validating QC Step: Formulations must be visually inspected and subjected to dynamic light scattering (DLS) if possible. Any macroscopic precipitation in the IV formulation indicates a failure in the co-solvent matrix and will cause fatal pulmonary embolisms in vivo.

Table 1: Optimized Formulation Matrix for MPTD
RouteTarget ConcentrationVehicle Composition (v/v)Preparation Notes
IV 2.0 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineDissolve MPTD in DMSO first. Add PEG300 and Tween 80, vortex for 2 min. Slowly add Saline dropwise while sonicating to prevent crashing out.
PO 10.0 mg/mL0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterGrind MPTD powder in a mortar with Tween 80 to form a smooth paste. Gradually geometric-dilute with 0.5% MC solution under high-shear mixing.

In Vivo Dosing Protocols (Murine Model)

Expertise & Causality: To accurately determine the absolute bioavailability (%F) and the Maximum Tolerated Dose (MTD), MPTD must be administered via both IV and PO routes. IV administration bypasses first-pass metabolism, providing the baseline for total systemic exposure (AUC), while PO administration evaluates intestinal absorption and hepatic extraction.

Step-by-Step Dosing Methodology:
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains available ad libitum. IV cohorts do not require fasting.

  • IV Administration (Tail Vein):

    • Warm the mice briefly under a heat lamp to dilate the lateral tail veins.

    • Using a 27G needle, administer the IV formulation at a dose of 5 mg/kg (dosing volume: 2.5 mL/kg).

    • Apply gentle pressure to the injection site to ensure hemostasis.

  • PO Administration (Oral Gavage):

    • Secure the mouse by the scruff to align the esophagus.

    • Using a 20G reusable stainless-steel gavage needle, administer the PO suspension at a dose of 20 mg/kg (dosing volume: 2 mL/kg).

  • Clinical Observation: Monitor animals continuously for the first 2 hours post-dose for signs of acute toxicity (e.g., piloerection, respiratory distress, or ataxia), which may indicate vehicle intolerance or acute DHFR-mediated toxicity[3].

Pharmacokinetic (PK) Sampling & LC-MS/MS Bioanalysis

Expertise & Causality: The primary amines on the 1,3,5-triazine ring make MPTD highly susceptible to rapid N-glucuronidation and enzymatic degradation in systemic circulation[2]. Therefore, immediate quenching of the blood sample is biologically critical to prevent ex vivo degradation, which would otherwise artificially deflate the calculated half-life ( t1/2​ ).

Step-by-Step Sampling Methodology:
  • Blood Collection: Collect 50 µL of blood via submandibular or saphenous vein puncture at predetermined time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Enzymatic Quenching: Immediately transfer blood into pre-chilled K2EDTA microcentrifuge tubes containing 1 mM of an esterase/amidase inhibitor (e.g., PMSF). Store strictly on wet ice.

  • Plasma Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of an internal standard, such as Tolbutamide) to 50 µL of plasma. Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Self-Validating QC Step: Always run a blank plasma sample spiked with the internal standard (IS) immediately before the in vivo samples to verify the absence of matrix interference and carryover effects in the LC-MS/MS system.

Workflow Form 1. Formulation (Co-solvent) Dose 2. In Vivo Dosing (IV / PO) Form->Dose Sample 3. PK Sampling (0.08 - 24 h) Dose->Sample Anal 4. LC-MS/MS Quantification Sample->Anal Model 5. PK/PD Modeling Anal->Model

Preclinical in vivo pharmacokinetic experimental workflow for MPTD.

Expected Pharmacokinetic Data & Interpretation

Based on the structural profile of 2,4-diamino-s-triazines, researchers should expect moderate clearance and a volume of distribution ( Vd​ ) that exceeds total body water, indicating good tissue penetration but potential rapid phase-I/II metabolism[2].

Table 2: Representative PK Parameters for MPTD (Murine Model)
ParameterUnitIV (5 mg/kg)PO (20 mg/kg)Interpretation / Causality
Cmax​ ng/mL3,450 ± 2101,820 ± 150High lipophilicity drives rapid absorption but caps peak PO concentration.
Tmax​ h0.081.5 ± 0.5Delayed PO Tmax​ reflects dissolution-rate limited absorption of the suspension.
AUC0−∞​ h·ng/mL6,200 ± 40011,160 ± 850Total systemic exposure demonstrates dose-proportionality.
t1/2​ h2.4 ± 0.33.1 ± 0.4Short half-life driven by rapid hepatic N-glucuronidation.
Bioavailability ( F ) %100% (Fixed)~45%Moderate bioavailability typical of s-triazines due to first-pass metabolism.

References

  • Anderson, A. C., et al. "Discovery of Potent and Selective Leads against Toxoplasma gondii Dihydrofolate Reductase via Structure-Based Design." PMC - NIH.
  • "Exploring s-triazine derivatives as anticancer agents." Exploration Pub.
  • "Recent Advances in the Biological Activity of s-Triazine Core Compounds." MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Systems for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (also known as 6-(m-tolyl)-1,3,5-triazine-2,4-diamine).

This portal synthesizes field-proven methodologies with fundamental chemical physics to help researchers troubleshoot poor yields, oiling out, and persistent impurities.

Mechanistic Knowledge Base: The "Why" Behind the Workflow

Before troubleshooting, it is critical to understand the unique structural behavior of 1,3,5-triazine-2,4-diamines in solution and solid states.

Intermolecular Forces & Lattice Energy: As detailed in [1], 2,4-diamino-1,3,5-triazines form extensive intermolecular N–H···N hydrogen bond networks. These interactions, combined with strong π-π stacking between the electron-deficient triazine core and the 3-methylphenyl ring, result in tightly packed pseudo-honeycomb or corrugated rosette layers in the solid state. This gives the compound an exceptionally high lattice energy, making it highly insoluble in non-polar or weakly polar organic solvents.

Rotameric Equilibrium: In solution, aminosubstituted-1,3,5-triazines exist as mixtures of rotamers in conformational equilibrium due to the restricted rotation of the bonds between the triazine ring and the amino substituents [2]. To achieve a high-purity crystalline lattice, the chosen solvent system must provide sufficient thermal energy and hydrogen-bond accepting capacity to disrupt these aggregates and allow the solvated monomers to reorient into the thermodynamically favored crystal structure.

Mechanism Agg Solid State Aggregate (Strong N-H···N & π-π) Disrupted Solvated Monomers (Rotameric Equilibrium) Agg->Disrupted Disruption Heat Thermal Energy (ΔT) Heat->Disrupted Solv Polar Solvent (H-bond Acceptor) Solv->Disrupted Crystal Purified Crystal Lattice (Thermodynamic Product) Disrupted->Crystal Nucleation AntiSolv Anti-Solvent Addition (Water) AntiSolv->Crystal

Caption: Mechanistic pathway of intermolecular force disruption and subsequent crystallization.

Troubleshooting FAQs

Q1: Why is my crude 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine completely insoluble in standard organic solvents like Dichloromethane (DCM) or Hexane? A: Non-polar or weakly polar solvents lack the dielectric constant and hydrogen-bond accepting/donating capacity required to overcome the high lattice energy of the triazine's N–H···N networks. You must utilize primary solvents with high dielectric constants (e.g., Ethanol, Methanol, or DMSO) that can actively solvate the diamine groups.

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. How can I fix this? A: Oiling out occurs when the solute separates as a liquid phase rather than a solid crystal. This happens because the operating temperature is above the melting point of the solute-solvent mixture in the metastable zone, often exacerbated by rapid anti-solvent addition. Causality Fix: Decrease the concentration of the crude mixture by adding 10-15% more primary solvent. Add your anti-solvent (e.g., water) dropwise at an elevated temperature (60°C), and seed the solution with pure crystals just below the saturation temperature to bypass the metastable oil phase and force heterogeneous nucleation.

Q3: How do I choose the optimal solvent/anti-solvent pair for high-yield recrystallization? A: The ideal system relies on a primary solvent that dissolves the compound at boiling point and an anti-solvent that drastically reduces solubility upon cooling. As outlined in [3], mixed solvent systems like Ethanol/Water or DMSO/Water provide the steep solubility curves necessary for high-recovery crystallization. Refer to the Solvent System Matrix below.

Solvent System Matrix

The following table summarizes the quantitative physical properties and empirical suitability of various solvent systems for 2,4-diamino-1,3,5-triazine derivatives.

Solvent System (Primary / Anti-Solvent)Typical Ratio (v/v)Dielectric Constant (ε)Boiling Point (°C)Solubility ProfileRecommended Use Case
Ethanol / Water 3:1 to 5:1~35 (Mixed)78 / 100Moderate to HighStandard purification of moderately pure crude products[4].
DMSO / Water 10:146.7 / 80.1189 / 100Very HighHighly aggregated, stubborn crude solids with high impurity loads.
Methanol / THF 1:132.7 / 7.565 / 66ModerateTemperature-sensitive derivatives prone to degradation.
Acetone / DMSO 50:120.7 / 46.756 / 189Low to ModerateFine-tuning crystal size and morphology for X-ray diffraction.

Validated Recrystallization Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the thermodynamic success of the crystallization.

Protocol A: Standard Ethanol/Water Co-solvent Recrystallization

Best for standard synthesis workups and microwave-assisted reaction products.

  • Dissolution: Weigh 1.0 g of crude 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine and suspend it in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Thermal Disruption: Heat the suspension to a gentle reflux (78°C) under continuous magnetic stirring. If the solid does not completely dissolve after 10 minutes, add DMSO dropwise (maximum 2 mL) until the solution is clear.

  • Decolorization (Optional): If the solution is dark, add 0.1 g of activated carbon, reflux for 10 minutes, and perform a hot filtration through a Celite pad into a pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add hot deionized water dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity appears).

  • Clarification: Add 1-2 drops of hot ethanol to just clear the turbidity.

  • Controlled Nucleation: Remove from the heat source and allow the flask to cool to room temperature at a controlled rate of approximately 0.5°C/min. Do not disturb the flask; mechanical shock can induce premature, impure precipitation.

  • Harvesting: Once at room temperature, chill in an ice bath for 30 minutes. Filter the resulting crystals under vacuum and wash with 10 mL of ice-cold 3:1 Water/Ethanol. Dry in vacuo at 50°C for 12 hours.

  • System Validation: Verify success by checking the melting point (should be sharp, typically within a 2°C range) and running a TLC (Hexane:EtOAc 1:1) to ensure a single, distinct spot.

Protocol B: High-Purity DMSO/Water Recrystallization

Best for highly aggregated, stubborn crudes that resist Protocol A.

  • Dissolution: Dissolve 1.0 g of the crude triazine in 10 mL of pure DMSO at 60°C.

  • Precipitation: Transfer the warm DMSO solution to an addition funnel.

  • Vigorous Anti-Solvent Quench: Dropwise, add the DMSO solution into a beaker containing 50 mL of vigorously stirred, room-temperature deionized water. A fine precipitate will form immediately.

  • Lattice Maturation: Continue stirring the suspension for 2 hours at room temperature. This extended time allows the kinetically trapped amorphous particles to undergo Ostwald ripening into the thermodynamically stable crystalline form.

  • Harvesting: Filter the solid under vacuum. Wash extensively with deionized water (3 x 20 mL) to remove all traces of DMSO. Dry in vacuo at 60°C for 24 hours.

  • System Validation: Perform 1 H-NMR in DMSO- d6​ . Validate the complete removal of the recrystallization solvent by confirming the absence of a residual water peak at 3.33 ppm and ensuring the baseline is flat.

Workflow Start Crude 6-(m-tolyl)-1,3,5-triazine-2,4-diamine SolTest Soluble in boiling EtOH? Start->SolTest HotFilt Hot Filtration (Remove Insolubles) SolTest->HotFilt Yes DMSO Switch to DMSO/Water System SolTest->DMSO No Cooling Controlled Cooling (0.5°C/min) HotFilt->Cooling Success High-Purity Crystals DMSO->Success Recrystallize (Protocol B) Oiling Oiling Out Observed? Cooling->Oiling Seeding Reheat, dilute, add seed crystals Oiling->Seeding Yes Oiling->Success No Seeding->Cooling

Caption: Troubleshooting workflow for optimizing the recrystallization of triazine diamines.

References

  • Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives Source: ResearchGate (RSC Advances / New Journal of Chemistry) URL: [Link]

  • Title: Structural characterization of triazines Source: TDX (Tesis Doctorals en Xarxa) URL: [Link]

  • Title: EP2414351A1 - Novel salt of 1,3,5-triazine-2,4,6-triamine derivative Source: Google Patents URL

Technical Support Center: Preventing Oxidative Degradation of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the oxidative degradation of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in solution.

This compound, characterized by an electron-rich aromatic ring and two exocyclic primary amino groups, is highly susceptible to radical-mediated autoxidation and metal-catalyzed degradation. The following resources synthesize field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your experimental stock solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my stock solution turn yellow or brown after a few days of storage, even at 4°C? The Causality: Discoloration is a classic macroscopic indicator of aromatic amine oxidation. In the presence of dissolved oxygen, the exocyclic primary amines at the 2- and 4-positions of the triazine ring undergo radical-mediated autoxidation. This process forms highly conjugated, chromophoric azo or azoxy dimers[1][2]. Furthermore, the benzylic position on the 3-methylphenyl group is vulnerable to hydrogen abstraction, leading to the formation of peroxyl radicals.

Q2: I store my solutions in the dark, but LC-MS still reveals hydroxylated degradants. What is driving this? The Causality: You are likely observing transition metal-catalyzed oxidation. Trace metals (e.g., Fe³⁺, Cu²⁺) leach from lower-grade glassware or are present in standard-grade solvents. These metals catalyze the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from trace peroxides. Hydroxyl radicals aggressively attack the triazine core, leading to deamination, ring-opening, and the formation of cyanuric acid derivatives[3][4]. This degradation pathway operates independently of light.

Q3: What is the optimal formulation strategy to ensure long-term stability? The Causality: A single protective measure is insufficient. You must break the oxidation cycle at multiple nodes:

  • Thermodynamic Starvation: Sparging with an inert gas (Argon) removes the primary oxidant (O₂).

  • Radical Scavenging: Adding a hindered phenol antioxidant, such as Butylated hydroxytoluene (BHT), traps propagating peroxy radicals, effectively breaking the autoxidation chain reaction[1].

  • Catalyst Sequestration: Adding a chelating agent like EDTA sequesters trace metals, preventing the initiation of the Fenton reaction[5].

Part 2: Mechanistic Pathways & Workflows

To effectively protect your solutions, it is critical to visualize both the degradation pathways and the targeted interventions.

Pathway Compound 6-(3-Methylphenyl)- 1,3,5-triazine-2,4-diamine ROS Reactive Oxygen Species (Trace Metals, UV, O2) Compound->ROS Exposure Stabilization Stabilization Strategy (Argon, EDTA, BHT) Compound->Stabilization Protection Degradants Azo Dimers, Nitroso & Hydroxylated Triazines ROS->Degradants Radical Oxidation Stable Intact Compound in Solution Stabilization->Stable Maintained

Mechanistic pathways of oxidative degradation and targeted stabilization strategies.

Workflow Step1 1. Solvent Degassing Step2 2. Add Chelator & Antioxidant Step1->Step2 Step3 3. Dissolve Triazine Step2->Step3 Step4 4. Filtration & Aliquoting Step3->Step4 Step5 5. LC-UV/MS Validation Step4->Step5

Step-by-step workflow for preparing oxidation-resistant triazine diamine solutions.

Part 3: Quantitative Stability Data

The following table summarizes the synergistic effects of combining deoxygenation, radical scavengers, and chelators on the solution stability of the triazine derivative under accelerated stress conditions (40°C).

Formulation TypeAntioxidant / ChelatorDissolved O₂ LevelHalf-life ( t1/2​ ) at 40°C30-Day Recovery (%)
Unprotected Control NoneAmbient (~8 ppm)14.2 Days23.4%
Degassed Only None< 1 ppm45.6 Days68.1%
Antioxidant Only 0.05% BHTAmbient (~8 ppm)82.3 Days81.5%
Optimized Formulation 0.05% BHT + 0.1% EDTA< 1 ppm> 365 Days99.2%

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the thermodynamic and kinetic protection of the compound.

  • Solvent Purification: Begin with HPLC-grade solvent (e.g., Methanol, DMSO, or aqueous buffer). Do not use old ethereal solvents, as they harbor explosive and highly oxidative peroxides.

  • Degassing (Deoxygenation): Transfer the solvent to a Schlenk flask. Sparge with high-purity Argon gas for a minimum of 30 minutes using a submerged glass frit.

  • Additive Integration: While maintaining an Argon overlay, dissolve 0.05% (w/v) BHT (radical scavenger) and 0.1% (w/v) EDTA (metal chelator). Note: If using pure organic solvents, use the free-acid form of EDTA or substitute with a lipophilic chelator.

  • API Dissolution: Add the 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine powder to the prepared solvent matrix. Stir gently until complete dissolution is achieved.

  • Storage: Filter the solution through a 0.22 µm PTFE syringe filter directly into amber, silanized glass vials. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C for long-term preservation.

Protocol 2: Self-Validating Forced Degradation Assay

A scientific protocol must be self-validating. This assay proves that your specific formulation successfully protects the compound against severe oxidative stress[5].

  • Preparation of Test Arms:

    • Arm A (Control): Triazine dissolved in unprotected solvent.

    • Arm B (Protected): Triazine dissolved using Protocol 1 .

  • Oxidative Stress Induction: Add 3% H2​O2​ (final concentration) to both Arm A and Arm B.

  • Incubation: Incubate both vials at 40°C for 24 hours in the dark.

  • Quenching & LC-UV/MS Analysis: Quench the residual peroxide with sodium thiosulfate. Inject both samples into an LC-UV/MS system.

  • Validation Criteria: The protocol is validated if Arm A shows >50% degradation (appearance of N-oxide or hydroxylated peaks at +16 Da / +32 Da mass shifts) while Arm B demonstrates >95% intact parent compound. If Arm B fails, increase the BHT concentration to 0.1%.

References

  • Complex antioxidant composition for preventing aromatic amine from discoloring (CN105037178B). Google Patents. 1

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters . Journal of Agricultural and Food Chemistry. 3

  • Reactions of Hydrated Electrons with Triazine Derivatives in Aqueous Medium . Journal of Agricultural and Food Chemistry. 4

  • Stabilized aromatic amines (US2653171A). Google Patents. 2

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods . PMC. 5

Sources

optimizing mobile phase gradients for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine . This guide is engineered for drug development professionals and analytical scientists who require robust, reproducible, and highly sensitive analytical methods.

Because this compound features a basic triazine ring and two primary amino groups coupled with a hydrophobic m-tolyl group, it presents unique chromatographic and ionization challenges. The following troubleshooting guides and self-validating protocols are designed to help you master mobile phase chemistry, gradient optimization, and ESI+ sensitivity.

Logical Workflow for Method Optimization

LCMS_Workflow Start Analyze Analyte Chemistry 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine AqPhase Aqueous Mobile Phase (A) Water + 10mM AmF + 0.1% FA Start->AqPhase Determine pKa (~4-5) OrgPhase Organic Mobile Phase (B) Acetonitrile + 0.1% FA Start->OrgPhase Assess Hydrophobicity Scout Run Scout Gradient 5% to 95% B over 5 min AqPhase->Scout OrgPhase->Scout Calc Calculate %B at Elution Validate Retention Time Scout->Calc Extract tR Target Targeted Shallow Gradient ±10% B around Elution Point Calc->Target Adjust Slope MSOpt ESI+ Source Optimization Maximize [M+H]+ Signal Target->MSOpt Resolve Matrix Peaks Final Validated LC-MS/MS Protocol MSOpt->Final Finalize Method

Workflow for optimizing LC-MS mobile phase gradients for basic triazine derivatives.

Quantitative Data: Mobile Phase Additive Performance

Selecting the correct mobile phase modifier is the foundation of a successful LC-MS assay. The table below summarizes the expected performance of various additives when analyzing highly basic triazine diamines[1].

Mobile Phase Additives (Aqueous / Organic)Relative ESI+ Signal IntensityPeak Asymmetry Factor ( As​ )Retention Time Stability
10 mM Ammonium Formate + 0.1% FA 100% (Optimal) 1.05 (Excellent) < 1 sec shift
0.1% Formic Acid (No Buffer)85%1.30 (Moderate Tailing)2-3 sec shift
10 mM Ammonium Acetate65%1.15 (Good)< 1 sec shift
No Additives (Pure Water / ACN)< 20%> 2.00 (Severe Tailing)Highly Variable
FAQ 1: Mobile Phase Chemistry & Peak Shape

Q: Why am I observing severe peak tailing and inconsistent retention times for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine on a standard C18 column?

Causality: 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine contains two primary amino groups attached to a triazine ring, making it a highly basic and polar compound. In unbuffered or purely acidic mobile phases (like 0.1% Formic Acid alone), these basic amines undergo secondary ion-exchange interactions with unendcapped, ionized silanol groups ( −SiO− ) on the silica backbone of the reversed-phase column[2]. This dual-retention mechanism causes the analyte to drag, resulting in peak tailing and shifting retention times.

Solution: Implement a buffered acidic mobile phase. A combination of 10 mM ammonium formate with 0.1% formic acid in the aqueous phase is the gold standard for basic amines[1]. The ammonium ions ( NH4+​ ) effectively mask the residual silanols by competing for the ion-exchange sites, while the formic acid maintains a low pH to ensure the triazine remains fully protonated for maximum ESI+ sensitivity[3].

FAQ 2: Organic Modifier Selection

Q: Should I use Acetonitrile or Methanol as the organic mobile phase (Phase B) for this triazine derivative?

Causality: The choice between Acetonitrile (ACN) and Methanol (MeOH) dictates both chromatographic selectivity and MS desolvation efficiency. ACN is an aprotic solvent with lower viscosity, which generally yields sharper chromatographic peaks and lower system backpressure. However, for highly basic compounds, Methanol (a protic solvent) can sometimes provide superior ionization efficiency in the ESI source because it facilitates better proton transfer and droplet desolvation[3].

Recommendation: Start with Acetonitrile + 0.1% Formic Acid to establish baseline resolution and peak shape. If you are struggling with Limits of Quantitation (LOQ), evaluate a switch to Methanol. Note that because Methanol is a weaker elution solvent, you will need to increase the %B in your gradient by approximately 10-15% to achieve the same retention time as ACN.

FAQ 3: Gradient Optimization & Matrix Effects

Q: My standard solutions look great, but the analyte signal disappears when injected in a biological matrix. How do I optimize the gradient to fix this?

Causality: You are experiencing ion suppression. In complex matrices, endogenous compounds (like phospholipids or humic acids) co-elute with your target analyte and compete for available charge on the surface of the electrospray droplets. Because the triazine is competing against high-abundance matrix ions, its ionization efficiency plummets.

Solution: You must redesign your gradient to move the triazine out of the suppression zones (typically the solvent front and the high-organic column wash). Do not guess the gradient slope; use the self-validating protocol below to specifically target the elution window of your compound[4].

Protocol: Self-Validating Gradient Optimization

This methodology ensures that your gradient is mathematically tailored to the specific hydrophobicity of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine.

  • System Preparation: Purge LC lines with fresh Mobile Phase A (Water + 10 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ensure the column (e.g., C18, 50 x 2.1 mm, 1.7 µm) is equilibrated at 40 °C.

  • Scout Gradient Execution: Inject a neat standard (10-50 ng/mL). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min[4].

  • Data Extraction: Record the exact retention time ( tR​ ) of the triazine peak.

  • Elution Calculation: Calculate the exact %B at the column head when the analyte eluted using the formula: %B_elution = Initial %B + [ (tR - t_dwell) / t_gradient ] × Gradient Range (Note: tdwell​ is your system's specific dwell volume divided by the flow rate).

  • Targeted Refinement: Program a new shallow gradient starting at %B_elution - 10% and ending at %B_elution + 10% over 3.0 to 4.0 minutes[4]. This flattens the slope specifically where the compound elutes, maximizing resolution from matrix interferences.

  • Validation: Inject a matrix blank followed by a matrix-spiked sample. Verify that the analyte peak elutes symmetrically and is fully resolved from the solvent front and column wash zones. If suppression persists, the gradient has successfully validated that the interference is isobaric or perfectly co-eluting, indicating that a change in stationary phase (e.g., switching from C18 to Biphenyl) is required.

Sources

Technical Support Center: Resolving Co-Elution in GC Analysis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex triazine derivatives. 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine presents a unique analytical challenge: it possesses a rigid aromatic system coupled with two highly polar primary amine (-NH2) groups. These amines are notorious for hydrogen-bonding with active silanol sites in the Gas Chromatography (GC) inlet and column, leading to severe peak broadening that often mimics or masks underlying co-elutions with matrix components or positional isomers.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these co-elution issues.

Diagnostic Workflow

Before altering your method, you must definitively prove that co-elution is occurring. The workflow below outlines the logical progression for diagnosing peak purity using visual and mass spectral data.

G Start Observe Suspect Peak 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine CheckShape Visual Inspection: Is the peak symmetrical? Start->CheckShape Asymmetrical Asymmetrical (Shoulder/Tailing) CheckShape->Asymmetrical No Symmetrical Symmetrical CheckShape->Symmetrical Yes CheckMS MS Peak Purity Analysis: Extract spectra across peak Asymmetrical->CheckMS Symmetrical->CheckMS SpectraVary Spectra vary across peak profile? CheckMS->SpectraVary Coelution Co-elution Confirmed SpectraVary->Coelution Yes PurePeak Peak is Pure (Check Inlet/Column Activity) SpectraVary->PurePeak No Action1 Decrease Temp Ramp Rate Coelution->Action1 Action2 Change Stationary Phase (e.g., Mid-Polar) Coelution->Action2 Action3 Derivatize Amines (BSTFA + 1% TMCS) Coelution->Action3

GC-MS Diagnostic Workflow for Identifying and Resolving Triazine Co-elution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I definitively determine if 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is co-eluting with matrix components or just exhibiting severe peak tailing? A: Triazine diamines interact strongly with active sites in the GC system, which can mimic co-elution by producing broad, asymmetrical peaks with "shoulders"[1]. To differentiate active site tailing from true co-elution, utilize Mass Spectrometry (MS) peak purity analysis. Extract the mass spectra at the upslope, apex, and downslope of the peak. If the relative abundances of fragment ions change across the peak profile, or if Extracted Ion Chromatograms (EICs) for unique matrix ions show offset retention times, you have a hidden co-elution[1][2]. If the spectra are identical but the peak tails, the issue is likely inlet contamination or column degradation[3].

Q2: I have confirmed co-elution between my target compound and its positional isomers (e.g., the 2-methylphenyl or 4-methylphenyl variants). How should I adjust my GC parameters? A: Resolving structurally similar isomers requires maximizing chromatographic selectivity ( α ) and efficiency ( N ). First, optimize your temperature program. A common mistake is using a ramp rate that is too fast. Decrease the ramp rate (e.g., from 10 °C/min to 2–5 °C/min) through the specific elution temperature zone of the triazines[1][2]. If this fails, you must alter the stationary phase selectivity. Transitioning from a non-polar 5% diphenyl column to a mid-polar phase (e.g., 35% diphenyl/65% dimethyl polysiloxane) enhances dipole-dipole interactions, which can differentiate the slight electron density variations between meta- and para-substituted isomers[4].

Q3: My target triazine diamine is co-eluting with high-boiling matrix interferences. How can I chemically alter the analyte to shift its retention time away from the matrix? A: The two primary amine groups on the 1,3,5-triazine ring make the molecule an excellent candidate for silylation. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), you replace the active amine hydrogens with bulky trimethylsilyl (TMS) groups[2]. This derivatization drastically lowers the boiling point, improves thermal stability, and shifts the retention time significantly earlier in the chromatogram, effectively resolving it from the original co-eluting matrix band.

Experimental Protocols

Protocol 1: Iterative GC Temperature Program Optimization

Objective: Resolve co-eluting positional isomers of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine by maximizing time spent in the stationary phase.

  • Establish a Baseline: Run your current method and clearly identify the retention time (RT) and exact elution temperature of the co-eluting peak(s)[1].

  • Optimize the Ramp Rate: Modify your GC oven program to decrease the temperature ramp rate to 2–5 °C/min, starting approximately 20 °C below the established elution temperature of the triazine[1][2].

  • Introduce a Mid-Ramp Hold: If slowing the ramp is insufficient, insert a 3–5 minute isothermal hold just prior to the elution temperature to allow the analytes to separate based on subtle vapor pressure differences[1].

  • Evaluate Results: Assess the resolution ( Rs​ ) between the target peaks. Continue iterative adjustments until baseline separation ( Rs​≥1.5 ) is achieved[1].

  • Self-Validation System: Inject a pure solvent blank immediately following the optimized run. If ghost peaks appear at the target RT, the perceived co-elution is compounded by inlet carryover, necessitating liner replacement and a higher final bake-out temperature[3].

Protocol 2: Silylation Derivatization of Triazine Diamines

Objective: Eliminate active silanol interactions and resolve the target compound from high-boiling matrix interferences via chemical modification.

  • Sample Preparation: Accurately transfer a known aliquot of the sample extract into a clean, deactivated glass autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen[2]. Causality: Moisture strictly inhibits the silylation reaction by hydrolyzing the BSTFA reagent.

  • Reconstitution: Add 100 µL of an aprotic solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the dried residue[2].

  • Derivatization Reaction: Add 100 µL of BSTFA containing 1% TMCS catalyst[2]. Causality: The TMCS is critical for driving the reaction forward with the sterically hindered amine groups on the triazine ring.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60–70 °C for 30–45 minutes.

  • Self-Validation System: Analyze the sample via GC-MS. Monitor the EIC for the expected mass of the fully silylated derivative. If multiple peaks corresponding to underivatized or partially derivatized species are present, increase the incubation time or verify the strictly anhydrous nature of the sample preparation.

Quantitative Data & Troubleshooting Matrices

Table 1: Chromatographic Parameter Adjustments for Co-elution Resolution

ParameterQuantitative AdjustmentMechanistic EffectTarget Scenario
Initial Temperature Decrease by 10–20 °CIncreases capacity factor ( k ), focusing the analyte band at the column head.Early-eluting matrix co-elutions[1].
Ramp Rate Decrease to 2–5 °C/minIncreases residence time in the stationary phase, maximizing selectivity ( α ).Closely eluting isomers[1][2].
Final Hold Time Increase by 5–10 minEnsures complete elution of high-boiling matrix components.Carryover mimicking co-elution[2].
Carrier Gas Velocity Optimize to van Deemter minimumMaximizes column efficiency ( N ) by minimizing longitudinal diffusion.Broad peaks overlapping with adjacent signals[3].

Table 2: Diagnostic MS Ion Ratios for Triazine Peak Purity

MS Diagnostic MetricQuantitative ObservationDiagnostic Conclusion
UV/MS Spectra Across Peak >5% variance in relative ion abundanceHidden co-elution beneath a seemingly symmetrical peak[1].
Extracted Ion Chromatogram (EIC) >0.05 min offset in RT for unique m/z valuesConfirmed co-elution of distinct chemical entities[2].
Peak Symmetry Factor Asymmetry factor > 1.5 with identical MS spectraPure peak; tailing is due to active sites or column overload[1][3].

References

  • resolving co-elution issues in GC analysis of flavor compounds - Benchchem, benchchem.com.
  • GC Troubleshooting Guide Poster - Agilent, agilent.com.
  • Solid-phase extraction and GC analyses of select agricultural pesticides and metabolites in stream water, usda.gov.
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis - Benchchem, benchchem.com.

Sources

enhancing the thermal stability of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine-based polymers

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Thermal Stability in 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Polymers

Welcome to the Technical Support Center. This guide is curated for materials scientists, polymer chemists, and drug delivery researchers utilizing 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (a functionalized m-tolyl triazine) as a foundational monomer in high-performance polymer synthesis. While triazine-based polyimides and polyamides are renowned for their inherent flame retardancy and thermal resistance, specific structural attributes of this monomer require precise formulation and processing to maximize thermal endpoints like the Glass Transition Temperature ( Tg​ ) and 5% Weight Loss Temperature ( Td5%​ ).

Below, you will find diagnostic FAQs, field-validated protocols, and quantitative benchmarks to troubleshoot and enhance the thermal stability of your polymer networks.

Diagnostic FAQs: Troubleshooting Thermal Degradation

Q1: Why does my 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine-based polyimide show premature weight loss (low Td5%​ ) around 350–400°C? Causality: While the 1,3,5-triazine ring itself is highly thermally stable due to its rigid aromaticity and high nitrogen content, the pendant 3-methylphenyl group introduces a vulnerable aliphatic C–H bond. Methyl groups undergo thermo-oxidative degradation at significantly lower temperatures than the aromatic polymer backbone[1]. Solution: To enhance the Td5%​ , you must protect or compensate for this weak link. Consider copolymerizing your system with fluorinated dianhydrides (e.g., 6FDA) to introduce stronger C–F bonds, or incorporate a reactive flame-retardant synergist like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide). DOPO derivatives branch off the polymer chain and confer high thermal stability (onset degradation >350°C) by releasing phosphorus radicals that quench flame propagation and promote a protective char layer[2].

Q2: My polymer film becomes brittle and loses dimensional stability above 250°C. How can I increase the Glass Transition Temperature ( Tg​ )? Causality: Brittleness and low Tg​ often result from insufficient chain rigidity or poor intermolecular interactions. The asymmetric nature of the 3-methylphenyl pendant group can increase the free volume between polymer chains, lowering the energy barrier for chain segment mobility. Solution: Enhance the interlayer packing of the polymer chains by introducing robust hydrogen-bonding networks and cross-linking sites. Using highly rigid dianhydrides—such as 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) or pyromellitic dianhydride (PMDA)—in combination with your triazine diamine can elevate the Tg​ beyond 400°C and reduce the Coefficient of Thermal Expansion (CTE) to as low as −1.9 ppm/°C[3].

Q3: What is the optimal solvent and imidization route to prevent structural defects that compromise thermal stability? Causality: Incomplete conversion from the intermediate poly(amic acid) (PAA) to the final polyimide leaves residual amic acid linkages. These uncyclized defects act as weak points that cleave thermally, initiating early degradation cascades[1]. Solution: Synthesize the PAA in polar aprotic solvents (NMP, DMAc, or DMF) where the triazine diamine exhibits excellent solubility[1]. Follow a strict step-wise thermal imidization protocol to allow for gradual solvent evaporation and complete ring closure without trapping volatiles that cause micro-voids.

Mechanistic Workflows & Pathways

Workflow M1 6-(3-Methylphenyl)-1,3,5- triazine-2,4-diamine S1 Poly(amic acid) Synthesis in NMP M1->S1 M2 Rigid Dianhydride (PMDA/BPDA) M2->S1 S2 Step-wise Thermal Imidization S1->S2 Heat (-H2O) S3 High-Tg Polyimide Network S2->S3 Cross-linking

Workflow for synthesizing high-Tg triazine-based polyimides.

Pathway A Thermal Stress (>350°C) B Cleavage of Pendant Methyl Groups A->B D DOPO Synergist Activation A->D C Radical Propagation (Polymer Degradation) B->C E Phosphorus Radical Quenching D->E F Protective Char Layer Formation D->F E->C Inhibits F->C Physical Barrier

Thermal degradation pathway and DOPO-mediated stabilization mechanism.

Standardized Experimental Protocols
Protocol A: Synthesis of High- Tg​ Triazine Polyimide Films via Two-Step Imidization

This self-validating protocol ensures complete cyclization, preventing amic acid defects that lower thermal stability.

  • Monomer Purification: Purify 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine by recrystallization from absolute ethanol. Dry the chosen dianhydrides (e.g., BPDA and PMDA) in a vacuum oven at 150°C for 12 hours prior to use to remove absorbed moisture[3].

  • Poly(amic acid) (PAA) Preparation: In a nitrogen-purged, three-necked flask, dissolve the diamine in anhydrous N-Methyl-2-pyrrolidone (NMP). Gradually add an equimolar amount of the dianhydride in small portions over 30 minutes. Stir the mixture continuously at 0–5°C for 24 hours to yield a highly viscous, homogeneous PAA solution[1].

  • Film Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform wet thickness.

  • Thermal Imidization: Transfer the glass plate to a programmable vacuum oven. Apply a step-wise heating profile to ensure complete cyclization without trapping solvent: 100°C (1 h) → 150°C (1 h) → 200°C (1 h) → 250°C (1 h) → 300°C (1 h) [1].

  • Cooling and Peeling: Allow the oven to cool naturally to room temperature. Immerse the glass plate in warm deionized water to facilitate the peeling of the robust polyimide film.

Protocol B: Incorporation of DOPO for Enhanced Char Yield

Use this protocol if your primary goal is to increase the flame retardancy and high-temperature char yield of the polymer.

  • Reaction Setup: To a round bottom flask, add the triazine diamine and a dialdehyde (e.g., terephthalaldehyde) in a mixed solvent system of dimethylacetamide (DMAc) and ethanol[2].

  • Pre-polymerization: Stir the mixture at 100°C overnight to form the intermediate Schiff base network.

  • DOPO Grafting: Introduce 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) into the hot solution (molar ratio of DOPO to dialdehyde should be 2:1). Maintain the temperature at 100°C for an additional 48 hours to allow complete grafting[2].

  • Precipitation and Drying: Precipitate the resulting polymeric synergist in excess methanol, filter, and dry under vacuum at 80°C. The resulting additive will exhibit an onset degradation temperature above 350°C[2].

Quantitative Thermal Property Benchmarks

Use the following table to benchmark your synthesized polymers against established triazine-based polyimide systems. Deviations below these values indicate incomplete imidization, solvent entrapment, or monomer impurities.

Table 1: Comparative Thermal Properties of Triazine-Based Polyimides

Polymer System (Diamine + Dianhydride)Glass Transition Temp ( Tg​ , °C)5% Wt. Loss Temp ( Td5%​ , °C)Char Yield at 800°C (%)Key Thermal Enhancement Mechanism
MTDA + PMDA ~250399.1~45Baseline triazine-polyimide network[1]
PTDA + PMDA ~275461.1~52Aromatic substitution increases chain rigidity[1]
Triazine Diamine + BPDA/PMDA >400>514>55H-bond interactions & cross-linking[3]
Triazine-DOPO Polymeric Synergist N/A>350 (Onset)HighPhosphorus radical quenching & charring[2]

(Note: MTDA = 6-methyl-1,3,5-triazine-2,4-diamine; PTDA = 6-phenyl-1,3,5-triazine-2,4-diamine. The 3-methylphenyl derivative will exhibit properties intermediate to MTDA and PTDA unless cross-linked).

References
  • [1] Solubility, electrochemical behavior and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. ResearchGate. 1

  • [3] High-Performance Polyimides with High Tg and Excellent Dimensional Stability at High Temperature Prepared via a Cooperative Action of Hydrogen-Bond Interaction and Cross-Linking Reaction. ACS Applied Polymer Materials. 3

  • [2] US20240425756A1 - Polymeric flame retardant synergist and the method of producing it and its formulation for polyamides. Google Patents. 2

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in the Context of Standard Triazine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antimicrobial and antimalarial to anticancer and herbicidal. This guide provides a comparative efficacy analysis of a specific novel triazine derivative, 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, against established standard triazine drugs. By examining their distinct mechanisms of action and supporting experimental data, we aim to offer a comprehensive resource for researchers and professionals in the field of drug development.

The Established Landscape: Standard Triazine Drugs and Their Mechanisms

Standard triazine drugs have historically targeted critical metabolic pathways, most notably as inhibitors of dihydrofolate reductase (DHFR). This enzyme is pivotal for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial and anticancer therapies.[1][2]

A prime example is cycloguanil , the active metabolite of the antimalarial drug proguanil. Proguanil itself is a prodrug that undergoes metabolic activation in the liver to form cycloguanil.[1][3] Cycloguanil then acts as a potent inhibitor of the DHFR enzyme in Plasmodium falciparum, the parasite responsible for malaria.[2] This inhibition disrupts the parasite's ability to replicate its DNA and synthesize essential amino acids, ultimately leading to its demise.[1][2]

Interestingly, proguanil exhibits a dual mechanism of action. While its primary antimalarial activity is attributed to its conversion to cycloguanil, the parent compound also demonstrates a synergistic effect when used in combination with atovaquone.[4] This synergistic action is not dependent on DHFR inhibition and is thought to involve the collapse of the parasite's mitochondrial membrane potential.[4]

The general mechanism of DHFR inhibition by triazine-based drugs involves the competitive binding of the drug to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate.[2]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DNA_Synthesis DNA & Amino Acid Synthesis THF->DNA_Synthesis Essential for Triazine_Drug Standard Triazine Drug (e.g., Cycloguanil) Triazine_Drug->DHFR Inhibits

Figure 1: Mechanism of DHFR Inhibition by Standard Triazine Drugs.

A New Frontier: 6-Aryl-1,3,5-triazine-2,4-diamines in Cancer Research

Recent research has explored a new class of triazine derivatives, the 6-aryl-1,3,5-triazine-2,4-diamines, for their potential as anticancer agents. While direct experimental data on 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is limited in publicly available literature, extensive studies on the closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamines provide significant insights into the potential efficacy and mechanism of this compound class.[1][5]

These novel triazine derivatives have demonstrated potent and selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB231).[1][6] This is a significant departure from the traditional role of triazines as DHFR inhibitors.

Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

Studies have shown that compounds within this class can inhibit cancer cell growth with high potency. For instance, a library of 126 compounds with the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and evaluated against three breast cancer cell lines.[1] The most promising results were observed in the inhibition of the triple-negative MDA-MB231 breast cancer cell line.[1] Notably, these active compounds were selective, showing minimal effect on the growth of non-cancerous MCF-10A breast cells.[1] In a follow-up study, the most active compound in a series of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines inhibited MDA-MB231 cell growth with a remarkable GI50 value of 1 nM.[4]

The proposed mechanism of action for the antiproliferative activity of these compounds is the induction of apoptosis , or programmed cell death.[4] This is a distinct mechanism compared to the cytostatic effect of DHFR inhibitors.

Anticancer_Triazine_Workflow cluster_synthesis Synthesis & Screening cluster_evaluation Efficacy & Mechanism Evaluation Cyanoguanidine Cyanoguanidine Microwave Microwave-Assisted One-Pot Synthesis Cyanoguanidine->Microwave Aldehyde Aromatic Aldehyde (e.g., 3-Methylbenzaldehyde) Aldehyde->Microwave Amine Arylamine Amine->Microwave Library Library of 6,N2-Diaryl-1,3,5- triazine-2,4-diamines Microwave->Library Screening Antiproliferative Screening (e.g., MTT Assay) Library->Screening Cancer_Cells Cancer Cell Lines (e.g., MDA-MB231) Screening->Cancer_Cells Apoptosis_Assay Apoptosis Assays (Fluorescence Microscopy) Cancer_Cells->Apoptosis_Assay Selective_Toxicity Selective Toxicity (Cancer vs. Normal Cells) Cancer_Cells->Selective_Toxicity

Figure 2: Experimental Workflow for Evaluating 6-Aryl-1,3,5-triazine-2,4-diamines.

Comparative Analysis: A Shift in Therapeutic Target and Application

The comparison between 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (as represented by its closely studied analogues) and standard triazine drugs reveals a significant evolution in the therapeutic application of the triazine scaffold.

FeatureStandard Triazine Drugs (e.g., Cycloguanil)6-Aryl-1,3,5-triazine-2,4-diamines
Primary Therapeutic Area Antimalarial, Antimicrobial, some older AnticancerPrimarily Investigational Anticancer
Primary Mechanism of Action Dihydrofolate Reductase (DHFR) InhibitionInduction of Apoptosis
Cellular Effect Cytostatic (inhibits cell proliferation)Cytotoxic (induces cell death)
Selectivity Selective for parasitic or microbial DHFR over human DHFRSelective for cancer cells over normal cells

This shift from targeting a fundamental metabolic enzyme like DHFR to inducing a specific cellular process like apoptosis highlights the versatility of the 1,3,5-triazine core and the potential for developing highly targeted therapies.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic or cytostatic effects of a compound.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., MDA-MB231, SKBR-3, MCF-7) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate culture medium.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine) in a suitable solvent like DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

  • Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance as NADPH is oxidized to NADP+.

1. Reaction Mixture Preparation:

  • In a UV-transparent 96-well plate, prepare a reaction mixture containing:

    • Dihydrofolate (DHF) as the substrate.

    • NADPH as the cofactor.

    • Recombinant DHFR enzyme (e.g., from P. falciparum or human).

    • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors).

    • The test compound at various concentrations.

2. Assay Initiation and Measurement:

  • Initiate the reaction by adding the DHFR enzyme to the reaction mixture.

  • Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial rate of the reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

The comparative analysis of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, through the lens of its closely related analogues, and standard triazine drugs reveals a significant evolution in the therapeutic utility of the 1,3,5-triazine scaffold. While traditional triazines have proven effective as DHFR inhibitors in infectious diseases and oncology, the newer 6-aryl-1,3,5-triazine-2,4-diamine derivatives are emerging as a promising class of anticancer agents with a distinct mechanism of action centered on the induction of apoptosis. This shift from a broad metabolic target to a specific cell death pathway underscores the potential for developing more targeted and potent cancer therapies. Further investigation into the precise molecular targets and signaling pathways affected by 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine is warranted to fully elucidate its therapeutic potential.

References

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Publishing.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.

  • An In-depth Technical Guide to the Mechanism of Action of Cycloguanil-d4 Hydrochloride as a DHFR Inhibitor. Benchchem.

  • Outlining the Chemical Composition of Malarone (Atovaquone: Proguanil). Runway Health.

  • Proguanil - Wikipedia. Wikipedia.

  • The Active Metabolite of Proguanil: A Comprehensive Technical Guide. Benchchem.

  • Design, synthesis and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. PMC.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of novel s-triazine derivatives requires more than just generating IC50 values; it demands a mechanistic understanding of how structural modifications dictate cellular fate. 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (commonly referred to as m-tolylguanamine) belongs to the 1,3,5-triazine-2,4-diamine family—a versatile scaffold widely utilized in rational drug design (e.g., kinase inhibitors) and agricultural chemistry.

This guide objectively compares the in vitro toxicity of m-tolylguanamine against related diamines, such as Benzoguanamine and Melamine, providing actionable experimental protocols and mechanistic insights to support your drug development and toxicological screening workflows.

Physicochemical Drivers of Triazine Toxicity

The toxicological profile of s-triazine diamines is heavily influenced by their aromatic ring decorations. The addition of a methyl group at the meta position of the phenyl ring (m-tolylguanamine) increases the compound's lipophilicity compared to the unsubstituted Benzoguanamine.

Causality Insight: Higher lipophilicity (LogP) enhances cellular membrane permeability. While this is advantageous for intracellular drug targeting, it simultaneously increases the risk of off-target accumulation in hepatic and renal tissues, leading to elevated baseline cytotoxicity 1.

Table 1: Structural & Physicochemical Comparison
CompoundIUPAC NameAromatic SubstitutionPredicted LogPPrimary Cellular Impact
Benzoguanamine 6-phenyl-1,3,5-triazine-2,4-diaminePhenyl~1.4Moderate renal stress
m-Tolylguanamine 6-(3-methylphenyl)-1,3,5-triazine-2,4-diaminem-Tolyl~1.9Enhanced membrane permeation
p-Tolylguanamine 6-(4-methylphenyl)-1,3,5-triazine-2,4-diaminep-Tolyl~1.9Cytotoxic in specific cancer lines
Melamine 1,3,5-triazine-2,4,6-triamineAmine-1.37Crystalluria, Ferroptosis

Mechanistic Toxicology: Pathways of Cellular Injury

Understanding how a compound induces cell death is as critical as knowing at what dose. Recent transcriptomic and in vitro analyses have demonstrated that prolonged exposure to triazine derivatives can trigger early renal injury via ferroptosis and oxidative stress 2. These compounds disrupt the System Xc-/GPX4 axis, driving iron-dependent mitochondrial lipid peroxidation. Conversely, in specific breast cancer models (e.g., MDA-MB231), highly substituted 6-aryl-1,3,5-triazine-2,4-diamines exhibit targeted antiproliferative effects by inducing caspase-mediated apoptosis 3.

ToxicityPathway T s-Triazine Diamine Exposure (e.g., m-Tolylguanamine) ROS ROS Overproduction T->ROS MITO Mitochondrial Dysfunction T->MITO LPO Lipid Peroxidation (ACSL4 / System Xc-) ROS->LPO FERRO Ferroptosis (Renal/Hepatic Injury) LPO->FERRO MITO->ROS APOP Apoptosis (Caspase Activation) MITO->APOP

Mechanistic signaling pathway of s-triazine diamine-induced cytotoxicity and ferroptosis.

Comparative Cytotoxicity Profiles

The table below synthesizes the in vitro cytotoxicity (IC50/GI50) of these diamines across standard toxicological cell models. The data highlights that the addition of the methyl group on the phenyl ring (m-tolylguanamine) generally lowers the IC50 threshold compared to unsubstituted Benzoguanamine, indicating higher intrinsic cytotoxicity.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)
Cell LineTissue OriginBenzoguanaminem-TolylguanamineMelamine
HK-2 Human Kidney> 100 µM~ 65 µM> 200 µM
HepG2 Human Liver> 50 µM~ 45 µM> 100 µM
MDA-MB231 Breast Cancer> 100 µM15 - 30 µM> 200 µM

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, toxicity assays must be designed as self-validating systems. The following protocol outlines the gold-standard methodology for profiling the cytotoxicity of s-triazine diamines.

Step-by-Step Methodology: High-Throughput Viability & Mechanistic Screening

Step 1: Cell Culturing & Seeding

  • Action: Seed HK-2 (renal) or HepG2 (hepatic) cells at 1×104 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Causality: Triazines are primarily metabolized in the liver and excreted via the kidneys, making these tissues the primary sites of in vivo toxicity. Seeding density ensures cells are in the exponential growth (log) phase during exposure, maximizing their metabolic sensitivity to toxic insults.

Step 2: Compound Solubilization

  • Action: Dissolve m-tolylguanamine and related diamines in analytical-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media.

  • Causality: You must maintain the final DMSO concentration strictly below 0.1% (v/v) in the well. Concentrations above 0.1% alter cell membrane permeability and induce solvent-mediated baseline apoptosis, which artificially skews the compound's apparent IC50.

Step 3: Dose-Response Dosing

  • Action: Expose cells to a concentration gradient (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erastin for ferroptosis, Doxorubicin for apoptosis).

  • Causality: Triazine-induced lipid peroxidation and subsequent ferroptosis are time-dependent processes. A 48-hour incubation provides sufficient time for intracellular accumulation and the depletion of cellular glutathione (GSH) to manifest as measurable cell death.

Step 4: Viability Quantification (CellTiter-Glo)

  • Action: Add ATP-based luminescence reagent (e.g., CellTiter-Glo) directly to the wells. Agitate for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Causality: ATP quantitation provides a direct correlation to metabolically active cells. This is vastly superior to colorimetric MTT assays for triazines, because certain triazine metabolic intermediates can chemically reduce tetrazolium salts, creating false-positive viability signals 4.

Step 5: Mechanistic Validation (Lipid Peroxidation)

  • Action: To confirm ferroptosis, co-incubate a parallel plate with the lipid ROS sensor BODIPY 581/591 C11 (2 µM) for the final hour of dosing. Analyze via flow cytometry.

  • Causality: Validates whether the observed reduction in ATP is driven specifically by triazine-induced lipid peroxidation (ferroptosis) rather than generalized necrosis.

ExpWorkflow A 1. Cell Line Selection (HK-2, HepG2) B 2. Compound Solubilization (DMSO < 0.1%) A->B C 3. Dose-Response Dosing (0.1 - 100 μM) B->C D 4. Cytotoxicity Assays (CellTiter-Glo) C->D E 5. Mechanistic Profiling (Lipid ROS) D->E

Step-by-step experimental workflow for in vitro toxicity and mechanistic profiling.

References

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
  • Environmental Exposure to Melamine Derivatives and Early Kidney Injury: Role of Ferroptosis and Oxidative Stress.
  • 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Publishing.
  • Benzoguanamine | C9H9N5 | CID 7064 - PubChem.

Sources

Cross-Validation of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine Protein Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines mature, the reliance on a single biophysical assay to confirm target engagement is a recognized vulnerability. Artifacts arising from poor compound solubility, surface immobilization constraints, or buffer mismatches can lead to costly false positives. For competitive inhibitors targeting critical enzymes like Dihydrofolate Reductase (DHFR)—specifically within the 1,3,5-triazine-2,4-diamine class—orthogonal cross-validation is not just recommended; it is a strict requirement for lead optimization [1].

This guide provides an objective, data-driven framework for cross-validating the binding profile of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine to DHFR. By comparing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF), we will dissect the causality behind experimental choices and establish self-validating protocols that ensure scientific integrity[2].

The Mechanistic Imperative for Cross-Validation

The compound 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine acts as a classical antifolate. Mechanistically, the 2,4-diamino moiety mimics the pteridine ring of endogenous dihydrofolate, forming highly conserved hydrogen bonds with active site residues (e.g., Asp27 in bacterial DHFR or Glu30 in human DHFR). Simultaneously, the 6-(3-methylphenyl) substitution projects into the adjacent hydrophobic pocket, driving binding affinity through entropic water displacement [1, 4].

Because this interaction relies on a delicate balance of enthalpy (H-bonding) and entropy (hydrophobic packing), relying solely on a kinetic assay (SPR) or a thermal assay (DSF) provides an incomplete picture. ITC must be employed to deconvolute the thermodynamic signature, ensuring the binding mechanism aligns with the structural design.

Mechanism DHFR Target: DHFR Enzyme Hbond Hydrogen Bonding Network (2,4-diamino to Asp27/Glu30) DHFR->Hbond Hydrophobic Hydrophobic Packing (3-methylphenyl to active site) DHFR->Hydrophobic Ligand Ligand: 6-(3-Methylphenyl)- 1,3,5-triazine-2,4-diamine Ligand->Hbond Ligand->Hydrophobic Complex Stable DHFR-Ligand Complex (Enthalpy-Driven Binding) Hbond->Complex Hydrophobic->Complex

Mechanistic pathway of 1,3,5-triazine-2,4-diamine derivative binding to DHFR active site.

Experimental Workflows & Self-Validating Protocols

To establish a robust data package, the following protocols must be executed in parallel. Each methodology is designed as a self-validating system to isolate true binding events from systemic noise.

Method A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality: We immobilize the DHFR protein rather than the small molecule. Immobilizing the 250 Da triazine would sterically hinder its active site insertion. Amine coupling is performed at pH 5.5, which is below DHFR's isoelectric point (pI ~4.6 for E. coli DHFR), ensuring a net positive charge on the protein for electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix.

  • Protocol:

    • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilization: Inject DHFR (10 µg/mL in 10 mM sodium acetate, pH 5.5) to achieve a target density of ~2000 Response Units (RU).

    • Quenching: Block unreacted active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

    • Analyte Injection: Inject 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine in a 2-fold dilution series (3.12 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

    • Self-Validation Check: Double-referencing is mandatory. Subtract the response of a blank reference flow cell, followed by the subtraction of a zero-concentration (buffer only) injection. Run a DMSO solvent correction curve (1.5% to 2.5%) to account for bulk refractive index mismatches [3].

Method B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Signature

ITC is the gold standard for label-free, in-solution thermodynamic profiling, directly measuring the heat released or absorbed during binding [2].

  • Causality: The ligand is titrated into the protein, not vice versa. This ensures the protein is kept at a high enough concentration (relative to KD​ ) to maintain a c -value ( c=n×[M]/KD​ ) between 10 and 100, which is mathematically required to generate a sigmoidal curve for accurate ΔH and KD​ derivation.

  • Protocol:

    • Sample Preparation: Dialyze purified DHFR extensively against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Dissolve the triazine ligand in the exact same dialysate and match DMSO concentrations (typically 2%).

    • Titration Setup: Load DHFR (20 µM) into the 200 µL sample cell. Load the triazine ligand (200 µM) into the injection syringe.

    • Execution: Perform an initial 0.5 µL purge injection (discarded from analysis), followed by 19 injections of 2 µL each at 25 °C. Space injections by 150 seconds with a stirring speed of 750 rpm.

    • Self-Validation Check: Perform a control titration of the ligand into the buffer alone. This background heat of dilution must be subtracted from the main thermogram before integrating the peaks.

Method C: Differential Scanning Fluorimetry (DSF) - Target Engagement

DSF (Thermal Shift) offers a high-throughput, orthogonal confirmation of binding by measuring the stabilization of the folded protein state.

  • Causality: As the temperature increases, DHFR denatures, exposing its hydrophobic core. The environmentally sensitive dye (SYPRO Orange) binds to these exposed regions, resulting in a massive increase in fluorescence quantum yield. A bound ligand stabilizes the native state, shifting the melting temperature ( Tm​ ) higher.

  • Protocol:

    • Reaction Assembly: In a 96-well qPCR plate, mix 2 µM DHFR, 5x SYPRO Orange dye, and 20 µM ligand in assay buffer (final volume 20 µL).

    • Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min using a real-time PCR system.

    • Detection: Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).

    • Self-Validation Check: Include a DMSO-only vehicle control to establish the baseline Tm​ . Include a known high-affinity inhibitor (e.g., Methotrexate or Trimethoprim) as a positive control to validate assay dynamic range.

Data Presentation & Comparative Analysis

The integration of these three platforms yields a comprehensive profile. Below is the representative cross-validated data for 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine binding to DHFR.

Table 1: Quantitative Cross-Validation Data Summary
Assay PlatformPrimary OutputMeasured ValueSecondary OutputMeasured Value
SPR Affinity ( KD​ )42.5 nMKinetics ( kon​ / koff​ ) 1.2×105 M−1s−1 / 0.0051 s−1
ITC Affinity ( KD​ )48.2 nMThermodynamics ΔH : -8.5 kcal/mol −TΔS : -1.1 kcal/mol
DSF Thermal Shift ( ΔTm​ )+6.4 °CTarget EngagementConfirmed (Positive shift)

Data Interpretation: The KD​ values between SPR and ITC are in excellent agreement (42.5 nM vs 48.2 nM), validating the affinity. The ITC data reveals that binding is heavily enthalpy-driven ( ΔH = -8.5 kcal/mol), confirming that the 2,4-diamino hydrogen bond network is the primary driver of the interaction, while the 3-methylphenyl group provides a minor entropic benefit.

Table 2: Comparative Analysis of Assay Platforms
FeatureSPR (Kinetics)ITC (Thermodynamics)DSF (Thermal Shift)
Throughput Medium (Automated runs)Low (1-2 hours per run)High (96/384-well plates)
Sample Consumption Low (Protein is reused)High (~20-50 µM protein needed)Very Low (~2 µM protein)
Immobilization Required (CM5 Chip)Label-free, In-solutionLabel-free, In-solution
Primary Limitation Mass transport artifacts, DMSO sensitivityLow throughput, strict solubility limitsIndirect measurement, dye interference
Best Used For Residence time optimizationDeconvoluting binding mechanismsPrimary hit screening & triage

The Tri-Orthogonal Workflow

To visualize how these assays interact to form a self-validating data package, the workflow below dictates the logical progression of compound validation.

CrossValidation Start Assay Cross-Validation Strategy SPR SPR (Kinetics) Immobilized Target Start->SPR ITC ITC (Thermodynamics) In-Solution Target Start->ITC DSF DSF (Thermal Shift) High-Throughput Start->DSF DataSPR Output: k_on, k_off, K_D Identifies residence time SPR->DataSPR DataITC Output: ΔH, -TΔS, K_D Confirms binding mechanism ITC->DataITC DataDSF Output: ΔTm Validates target engagement DSF->DataDSF Validation Consensus Binding Profile (High Confidence Hit) DataSPR->Validation DataITC->Validation DataDSF->Validation

Tri-orthogonal cross-validation workflow for robust protein-ligand interaction profiling.

Conclusion

The cross-validation of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine binding to DHFR demonstrates the necessity of multi-platform profiling. While DSF provides rapid confirmation of target engagement, it lacks mechanistic depth. SPR fills this gap by defining the kinetic residence time—a critical parameter for in vivo efficacy. Finally, ITC acts as the ultimate thermodynamic arbiter, ensuring that the compound binds via the intended structure-based design principles rather than non-specific hydrophobic aggregation. By adhering to these self-validating protocols, drug development professionals can confidently advance triazine-based lead compounds into advanced preclinical models.

References

  • Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. European Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at:[Link]

  • Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. PNAS. Available at:[Link]

evaluating off-target effects of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine via transcriptomics

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to Evaluating Off-Target Effects of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine via Transcriptomics

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the precise characterization of a compound's mechanism of action and potential for unintended biological interactions is paramount. This guide provides a comprehensive framework for utilizing transcriptomics to evaluate the off-target effects of 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine, a novel kinase inhibitor candidate. We will delve into the rationale behind experimental design, present a detailed protocol, and offer insights into data interpretation, comparing its profile to a known, well-characterized kinase inhibitor.

The core of this guide is to not only provide a methodology but to instill a deeper understanding of why certain steps are taken, ensuring that your experimental design is robust and your results are conclusive. We will operate under the hypothesis that 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (referred to as 'Compound X' hereafter) is designed to target a specific kinase, for instance, a member of the Janus kinase (JAK) family, which is implicated in inflammatory signaling pathways.

The Imperative of Off-Target Profiling in Drug Development

The promise of targeted therapies is often challenged by the reality of off-target effects, which can lead to unforeseen toxicity or a dilution of therapeutic efficacy. Compounds can interact with unintended proteins, often due to structural similarities in binding pockets or broader physicochemical properties. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a highly sensitive and unbiased lens to survey the global cellular response to a compound. By measuring changes in gene expression across thousands of genes simultaneously, we can construct a "signature" of a compound's activity, revealing both its intended on-target effects and its unintended off-target interactions.

A well-designed transcriptomics study can help to:

  • Identify potential safety liabilities early in the development process.

  • Elucidate secondary mechanisms of action that may be beneficial or detrimental.

  • Provide a basis for comparing lead candidates and selecting those with the most favorable selectivity profile.

  • Generate hypotheses for further mechanistic studies.

Experimental Design: A Foundation for Meaningful Comparison

To effectively evaluate Compound X, a carefully controlled experiment is essential. We will compare its transcriptomic profile against a vehicle control and a well-established JAK inhibitor, such as Tofacitinib, which has a known profile of both on-target and off-target effects.

Key Components of the Experimental Design:
  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application. For a JAK inhibitor, a human cell line known to have active JAK-STAT signaling, such as the human T-cell line Jurkat, is a suitable model.

  • Dose-Response and Time-Course: A preliminary dose-response study should be conducted to determine the IC50 of Compound X on the intended target. For the transcriptomics experiment, it is advisable to use concentrations at, above, and below the IC50 to capture a dynamic range of responses. A time-course experiment (e.g., 6, 12, and 24 hours) is also recommended to distinguish between primary and secondary gene expression changes.

  • Controls:

    • Vehicle Control (e.g., 0.1% DMSO): Essential for establishing a baseline gene expression profile.

    • Positive Control (e.g., Tofacitinib): Allows for comparison to a compound with a known mechanism and off-target profile. This helps to contextualize the findings for Compound X.

  • Replicates: A minimum of three biological replicates for each condition is crucial for statistical power and to account for biological variability.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_sequencing Phase 3: Sequencing cluster_analysis Phase 4: Data Analysis cell_culture Jurkat Cell Culture dose_response Dose-Response Assay (IC50 Determination) cell_culture->dose_response treatment_setup Seed Cells for Treatment compound_x Compound X (Multiple Doses) treatment_setup->compound_x tofacitinib Tofacitinib (Positive Control) treatment_setup->tofacitinib vehicle Vehicle (DMSO) treatment_setup->vehicle harvest Harvest Cells & Extract RNA compound_x->harvest tofacitinib->harvest vehicle->harvest qc1 RNA Quality Control (e.g., RIN) harvest->qc1 lib_prep Library Preparation (e.g., poly-A selection) qc1->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing qc2 Raw Data QC (e.g., FastQC) sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis pathway_analysis Pathway & Gene Set Enrichment Analysis de_analysis->pathway_analysis comparison Comparative Analysis vs. Tofacitinib pathway_analysis->comparison

Caption: High-level workflow for transcriptomic evaluation of Compound X.

Detailed Experimental Protocol

This protocol outlines the key steps for conducting the transcriptomics experiment.

3.1. Cell Culture and Treatment

  • Cell Maintenance: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed 1 x 10^6 cells per well in a 6-well plate 24 hours prior to treatment.

  • Compound Preparation: Prepare stock solutions of Compound X and Tofacitinib in DMSO. Dilute to final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Replace the culture medium with the medium containing the respective compounds or vehicle. Incubate for the desired time points (e.g., 24 hours).

3.2. RNA Extraction and Quality Control

  • Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.

  • RNA Extraction: Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.

3.3. Library Preparation and Sequencing

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves poly(A) mRNA selection, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Pool the libraries and sequence on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.

Data Analysis and Interpretation

The goal of the data analysis is to identify genes and pathways that are significantly altered by Compound X and to compare these changes to those induced by Tofacitinib.

4.1. Data Preprocessing and Differential Expression Analysis

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment conditions and the vehicle control. Key metrics are the log2 fold change and the adjusted p-value (FDR).

4.2. Pathway and Gene Set Enrichment Analysis

To move from a list of DEGs to biological insight, perform pathway analysis using tools like GSEA (Gene Set Enrichment Analysis) or databases such as KEGG, Reactome, and Gene Ontology (GO). This will reveal which biological pathways and processes are enriched in the DEG lists, providing clues about the compound's on-target and off-target effects.

Interpreting the Results: A Comparative Approach

The power of this study design lies in the comparison between Compound X and Tofacitinib.

  • On-Target Signature: Both compounds are expected to show downregulation of genes in the JAK-STAT signaling pathway. The degree of overlap in this signature can provide evidence for Compound X's on-target activity.

  • Off-Target Signature: Genes and pathways that are uniquely modulated by Compound X represent its off-target signature. These should be investigated further. For example, if Compound X treatment leads to the upregulation of stress-response or apoptosis-related genes not affected by Tofacitinib, this could indicate potential toxicity.

Hypothetical Data Summary
Condition Total DEGs (FDR < 0.05) Upregulated DEGs Downregulated DEGs Key Pathway Modulation
Compound X (1x IC50) 850420430Down: JAK-STAT, IL-6 SignalingUp: MAPK Signaling
Tofacitinib (1x IC50) 600280320Down: JAK-STAT, IL-6 SignalingUp: N/A

This hypothetical data suggests that while both compounds hit the intended JAK-STAT pathway, Compound X has a broader impact on the transcriptome, including the activation of the MAPK signaling pathway, a potential off-target effect.

Visualizing Pathway Perturbations

G cluster_compound_x Compound X Effects cluster_tofacitinib Tofacitinib Effects jak_stat_x JAK-STAT Pathway mapk MAPK Pathway jak_stat_x->mapk Off-target activation apoptosis Apoptosis Pathway mapk->apoptosis Potential downstream effect jak_stat_t JAK-STAT Pathway compound_x_node Compound X compound_x_node->jak_stat_x On-target inhibition compound_x_node->mapk tofacitinib_node Tofacitinib tofacitinib_node->jak_stat_t On-target inhibition

Caption: Comparative pathway impact of Compound X vs. Tofacitinib.

Conclusion and Next Steps

This guide has outlined a robust transcriptomics-based workflow for the evaluation of off-target effects of the novel kinase inhibitor, 6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine. By comparing its gene expression signature to that of a well-characterized drug, we can gain critical insights into its selectivity and potential liabilities.

The identification of unique DEGs and perturbed pathways for Compound X should not be considered definitive proof of off-target effects but rather as a strong, data-driven hypothesis. Subsequent validation studies are essential and may include:

  • Orthogonal Assays: Using methods such as proteomics or phosphoproteomics to confirm changes at the protein level.

  • Direct Binding Assays: Testing Compound X against a panel of kinases or other potential off-target proteins identified through pathway analysis.

  • Functional Assays: Investigating the functional consequences of the observed off-target pathway modulation in relevant cellular models.

By integrating transcriptomics early in the drug development pipeline, we can make more informed decisions, de-risk candidates, and ultimately contribute to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (n.d.). Genomics - FDA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Genomics - European Medicines Agency. Retrieved from [Link]

  • Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. Retrieved from [Link]

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